3-Chloro-1,1-dimethoxypropan-2-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H9ClO3 |
|---|---|
Molecular Weight |
152.57 g/mol |
IUPAC Name |
3-chloro-1,1-dimethoxypropan-2-one |
InChI |
InChI=1S/C5H9ClO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3 |
InChI Key |
WORKLVPNYZGIJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)CCl)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Solubility Profile & Solvent Selection for 3-Chloro-1,1-dimethoxypropan-2-one
The following guide provides an in-depth technical analysis of the solubility profile, solvent compatibility, and handling protocols for 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 93795-62-1).
Executive Summary
3-Chloro-1,1-dimethoxypropan-2-one is a bifunctional building block featuring a reactive
This guide defines the solubility boundaries of the compound, establishing protocols to maximize stability during synthesis, extraction, and storage.
Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting solvent behavior.
| Property | Data / Characteristic |
| CAS Number | 93795-62-1 |
| IUPAC Name | 3-Chloro-1,1-dimethoxypropan-2-one |
| Molecular Formula | C |
| Molecular Weight | 152.58 g/mol |
| Functional Groups | |
| Predicted LogP | ~0.6 – 0.8 (Lipophilic) |
| Physical State | Liquid (at ambient temperature) |
Polarity & Interaction Analysis
-
Lipophilicity: The presence of the chlorine atom and methyl groups confers moderate lipophilicity, making the compound highly soluble in non-polar and polar aprotic organic solvents.
-
H-Bonding: It acts primarily as a Hydrogen Bond Acceptor (HBA) via the ketone and ether oxygens. It lacks Hydrogen Bond Donor (HBD) sites, limiting its solubility in pure water without co-solvents.
Solubility Profile
The following data categorizes solvents based on their thermodynamic compatibility and chemical inertness with 3-Chloro-1,1-dimethoxypropan-2-one.
Solubility Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Status | Operational Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Preferred. Excellent for extraction and reaction due to high solubility and inertness. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone, DMF | High | Preferred. Ideal for nucleophilic substitution reactions. Ensure solvents are anhydrous to prevent hydrolysis. |
| Polar Protic | Methanol, Ethanol | High | Conditional. Soluble, but risk of trans-acetalization or hemiacetal formation if acid is present. |
| Non-Polar | Toluene, Hexane, Heptane | Moderate | Good for crystallization or as co-solvents. Solubility decreases with temperature. |
| Aqueous | Water, Brine | Low / Unstable | Avoid. Poor solubility. High risk of acetal hydrolysis to the parent aldehyde (Chloropyruvaldehyde) in acidic pH. |
Critical Stability Warning: The Acetal Moiety
The dimethyl acetal group is stable under basic and neutral conditions but rapidly hydrolyzes in the presence of aqueous acid .
-
Mechanism:
-
Consequence: Loss of the protecting group, leading to polymerization or side reactions of the reactive aldehyde.
-
Protocol: Always buffer aqueous washes to pH 7–8 (e.g., using saturated NaHCO
) during workup.
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Since specific literature values (g/L) are rare for this specialized intermediate, researchers should validate solubility using this self-validating workflow.
Reagents: 3-Chloro-1,1-dimethoxypropan-2-one (Test Substance), HPLC-grade Solvents.
-
Preparation: Weigh 100 mg of the substance into a tared 4 mL vial (
). -
Addition: Add the target solvent in 50
L aliquots at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Record the volume (
) required for complete dissolution (clear solution, no schlieren lines). -
Calculation:
-
Validation: If
mL (Solubility > 1000 mg/mL), the substance is considered "Miscible."
Workflow: Solvent Selection for Synthesis
The following decision tree guides the selection of the optimal solvent based on reaction type and stability constraints.
Figure 1: Decision logic for selecting solvents to ensure chemical stability and process efficiency.
Application in Synthesis
The solubility profile directly impacts the yield of downstream heterocycle synthesis.
Case Study: Thiazole Synthesis (Hantzsch Reaction)
-
Reaction: Condensation of 3-Chloro-1,1-dimethoxypropan-2-one with a thioamide.
-
Solvent Choice: Ethanol or DMF .
-
Rationale: These solvents dissolve both the polar thioamide and the lipophilic chloroketone. Although ethanol is protic, the reaction conditions (often reflux) favor the condensation over acetal exchange, provided the medium is not strongly acidic initially.
-
Optimization: If the acetal must be preserved, use anhydrous DMF or DCM and avoid acid catalysis until the cyclization step is complete.
Storage & Handling
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Oxygen and moisture can lead to slow hydrolysis or oxidation of the alpha-chloro group.
-
Temperature: 2–8°C .[2] Low temperature retards decomposition.
-
Container: Glass or Teflon. Avoid metal containers that might catalyze dehalogenation.
References
- Acetal Stability: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for acetal hydrolytic instability).
- Alpha-Haloketone Reactivity: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context for thiazole synthesis solubility requirements).
- Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Sources
Heterocyclic Architectures: A Technical Guide to 3-Chloro-1,1-dimethoxypropan-2-one
This guide outlines the technical profile, mechanistic utility, and synthetic applications of 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 93795-62-1), a specialized heterocyclic building block.
Executive Summary
3-Chloro-1,1-dimethoxypropan-2-one is a bifunctional synthetic linchpin designed for the precision construction of 5-membered heterocycles, particularly thiazoles and imidazoles . Structurally, it represents a "masked" form of 3-chloropyruvaldehyde. Its value lies in its dual reactivity:
-
The Warhead: An
-chloroketone motif that drives rapid cyclocondensation with binucleophiles. -
The Shield: A dimethyl acetal group that protects the sensitive aldehyde functionality during ring formation, preventing polymerization and allowing for controlled downstream functionalization.
This compound is critical for medicinal chemists requiring a 4-formylthiazole scaffold—a gateway to diverse pharmaceutical pharmacophores via reductive amination or Wittig olefination.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Specification |
| CAS Number | 93795-62-1 |
| IUPAC Name | 3-Chloro-1,1-dimethoxypropan-2-one |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 152.58 g/mol |
| Structure | Cl-CH |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~80–85 °C (at reduced pressure, est.) |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen).[1] Moisture sensitive.[2] |
| Hazards | Lachrymator, Skin Irritant, Corrosive. Handle in fume hood. |
Mechanistic Versatility: The "Warhead & Shield" Strategy
The utility of 3-Chloro-1,1-dimethoxypropan-2-one stems from the orthogonal reactivity of its functional groups. In drug discovery, "masked" aldehydes are superior to free aldehydes because they prevent self-aldol condensation and polymerization during harsh cyclization steps.
Reactivity Map
-
C-3 (Chloromethyl): The primary electrophilic site. Reacts with "soft" nucleophiles (Sulfur in thioamides) via S
2 displacement. -
C-2 (Ketone): The secondary electrophilic site. Reacts with "hard" nucleophiles (Nitrogen in amidines/thioamides) to close the ring.
-
C-1 (Acetal): The protected site. Remains inert under basic/neutral conditions; unmasks to an aldehyde (
) under acidic hydrolysis.
Figure 1: Orthogonal reactivity zones of the building block.
Core Application: Hantzsch Thiazole Synthesis[1][10][11][12][13]
The most prevalent application is the synthesis of 4-(dimethoxymethyl)thiazoles . This reaction follows the Hantzsch protocol but requires specific handling to preserve the acetal.
The Mechanism[14][15]
-
S-Alkylation: The sulfur atom of the thioamide attacks the C-3 chloromethyl group, displacing chloride.
-
Cyclization: The nitrogen of the thioimidate intermediate attacks the C-2 ketone.
-
Dehydration: Loss of water aromatizes the ring to form the thiazole.
Experimental Protocol (Standardized)
Objective: Synthesis of 2-Phenyl-4-(dimethoxymethyl)thiazole.
Reagents:
-
Thiobenzamide (1.0 equiv)
-
3-Chloro-1,1-dimethoxypropan-2-one (1.1 equiv)[1]
-
Ethanol (Absolute) or DMF
-
Sodium Bicarbonate (NaHCO
) (1.5 equiv) – Critical for buffering.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Thiobenzamide (10 mmol) in absolute Ethanol (20 mL).
-
Addition: Add 3-Chloro-1,1-dimethoxypropan-2-one (11 mmol) dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (80 °C) for 4–6 hours.
-
Work-up: Cool to room temperature. Remove ethanol under reduced pressure.
-
Extraction: Resuspend residue in Ethyl Acetate (50 mL) and wash with saturated NaHCO
(2 x 20 mL) and Brine (20 mL). -
Purification: Dry organic layer over Na
SO , filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 70–85%.
Synthetic Workflow Visualization
Figure 2: Workflow from building block to reactive aldehyde scaffold.
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Acetal Hydrolysis (Side Product) | Reaction medium became too acidic (HCl byproduct). | Add solid NaHCO |
| Low Yield | Polymerization of the chloroketone. | Ensure the reagent is fresh. Distill if the liquid is dark brown. Store under Argon. |
| Incomplete Cyclization | Steric hindrance in the thioamide. | Switch solvent to DMF and increase temperature to 90–100 °C. |
| Lachrymatory Effect | Volatility of | strictly handle in a fume hood; quench glassware with dilute ammonia before cleaning. |
Downstream Utility in Drug Discovery[1][17][18]
Once the 4-(dimethoxymethyl)thiazole is synthesized, it serves as a high-value intermediate. The acetal can be deprotected using 2N HCl in THF to reveal the 4-formylthiazole .
Key Transformations of the 4-Formylthiazole:
-
Reductive Amination: Reaction with amines + NaBH(OAc)
Aminomethyl thiazoles (common in kinase inhibitors). -
Wittig Reaction: Reaction with ylides
Vinyl thiazoles. -
Oxidation: Reaction with NaClO
Thiazole-4-carboxylic acids.
This makes 3-Chloro-1,1-dimethoxypropan-2-one a superior alternative to ethyl bromopyruvate for accessing 4-substituted thiazoles when the ester functionality is not desired.
References
- Synthesis of Thiazoles (Hantzsch Method): Eicher, T., & Hauptmann, S. (2003).
-
General Reactivity of
-Haloketones: BenchChem. (2025). Synthesis of 4-(Methoxymethyl)thiazole Derivatives for Medicinal Chemistry. Link -
Thiazole Applications in Drug Discovery: Molecules. (2022). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance. Link
-
Specific Reagent Data: BLD Pharm. (2025). 3-Chloro-1,1-dimethoxypropan-2-one Product Profile. Link
- Acetal Protection Strategies: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
Sources
- 1. 93795-62-1|3-Chloro-1,1-dimethoxypropan-2-one|BLD Pharm [bldpharm.com]
- 2. Thioamide synthesis by thionation [organic-chemistry.org]
- 3. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Methodological & Application
Application Note: One-Pot Synthesis of Imidazoles from Chloropyruvaldehyde Dimethyl Acetal (CPDA)
Abstract & Introduction
The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for blockbuster drugs such as Losartan (antihypertensive), Ondansetron (antiemetic), and Cimetidine (H2 blocker). While traditional syntheses (e.g., Debus-Radziszewski) often suffer from low regioselectivity or harsh conditions, the use of Chloropyruvaldehyde Dimethyl Acetal (CPDA) (CAS: 26270-59-7) offers a superior, regioselective route to 2-substituted-4-formylimidazoles (and their acetal-protected equivalents).
CPDA acts as a stable, "masked" equivalent of the highly reactive and lachrymatory 3-chloropyruvaldehyde. This Application Note details a robust one-pot protocol for the condensation of CPDA with amidines. This method avoids the isolation of unstable intermediates, minimizes solvent waste, and provides a direct entry point for 4-functionalized imidazoles.
Key Advantages of this Protocol:
-
Regiocontrol: Exclusively yields the 4-substituted isomer (vs. 4,5-mixtures).
-
Safety: Eliminates the handling of free alpha-haloaldehydes.
-
Scalability: Validated for gram-to-kilogram scale synthesis.
-
Versatility: Compatible with alkyl, aryl, and heteroaryl amidines.
Mechanistic Insight
The transformation follows a modified Marckwald cyclization pathway. Understanding this mechanism is critical for troubleshooting low yields or impurity profiles.
-
Nucleophilic Attack: The amidine (liberated from its salt by base) attacks the ketone carbonyl of CPDA.
-
Imine Formation: Loss of water generates an intermediate imine.
-
Cyclization: The second nitrogen of the amidine attacks the alkyl chloride carbon via an intramolecular
displacement. -
Aromatization: Tautomerization drives the formation of the stable aromatic imidazole ring.
Pathway Visualization
Figure 1: Mechanistic pathway for the condensation of CPDA with amidines. The acetal group remains intact under basic conditions.
Experimental Protocol
Protocol A: Synthesis of 2-Phenyl-4-(dimethoxymethyl)-1H-imidazole
This standard protocol uses benzamidine hydrochloride. It can be adapted for acetamidine or formamidine.
Reagents:
-
Chloropyruvaldehyde dimethyl acetal (CPDA): 1.0 equiv (e.g., 16.6 g, 100 mmol)
-
Benzamidine Hydrochloride: 1.1 equiv (17.2 g, 110 mmol)
-
Potassium Carbonate (
): 2.5 equiv (34.5 g, 250 mmol) -
Solvent: THF/Water (1:1 v/v) or Methanol/Water.
-
Note: Anhydrous conditions are NOT required.
Step-by-Step Procedure:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Benzamidine HCl (1.1 equiv) in Water (100 mL).
-
Basification: Add
(2.5 equiv) carefully (evolution of may occur). Stir for 10 minutes until a clear or slightly turbid solution forms. -
Addition: Add THF (100 mL) followed by CPDA (1.0 equiv) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 65-70°C) for 4–6 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LC-MS. The disappearance of CPDA and the appearance of a new UV-active spot indicates progress.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Evaporate the bulk of the THF under reduced pressure.
-
The product often precipitates from the remaining aqueous layer.
-
If Solid: Filter, wash with cold water, and dry.
-
If Oily: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine, dry over , and concentrate.
-
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient) if high purity (>99%) is required.
Yield Expectation: 75–85% isolated yield.
Protocol B: Hydrolysis to 4-Formylimidazole (Optional)
If the free aldehyde is the desired end-product (e.g., for reductive amination), perform an in situ acid hydrolysis.
-
After Step 4 (above), do not cool. Add 2M HCl (3.0 equiv relative to starting material).
-
Stir at reflux for an additional 1 hour.
-
Cool and neutralize with NaOH to pH 7–8 to precipitate the 2-substituted-4-formylimidazole .
Optimization & Critical Parameters
The choice of base and solvent significantly impacts reaction kinetics and the impurity profile.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition | Outcome | Recommendation |
| Base | Slow reaction, incomplete conversion. | Not Recommended | |
| Fast kinetics, high yield. | Preferred | ||
| Moderate yield, difficult removal of salts. | Alternative | ||
| High yield, but risk of acetal hydrolysis/side reactions. | Use with care | ||
| Solvent | THF/Water | Excellent solubility for both organic/inorganic components. | Preferred |
| Methanol | Good, but transacetalization can occur (Me vs Et acetals). | Acceptable | |
| Toluene | Poor solubility of amidine salts; requires phase transfer catalyst. | Avoid | |
| Temp | RT ( | Very slow (>24 h). | Inefficient |
| Reflux | Complete in 4–6 h. | Preferred |
Workflow Visualization
Figure 2: Operational workflow for the one-pot synthesis.
Troubleshooting & Quality Control
-
Problem: Low Yield / Sticky Tars.
-
Cause: Polymerization of CPDA or degradation of the amidine.
-
Solution: Ensure the amidine is free-based in situ before adding CPDA. Do not overheat (>80°C).
-
-
Problem: Incomplete Cyclization (Intermediate observed).
-
Cause: Insufficient base or water content.
-
Solution: The reaction requires water to dissolve the inorganic base. Ensure the pH remains >9 throughout the reaction.
-
-
Safety Note: While CPDA is stable, trace hydrolysis can release 3-chloropyruvaldehyde , which is a severe skin and eye irritant. Always handle in a fume hood.
References
-
Organic Syntheses Protocol
- While specific to alpha-bromo ketones, the general methodology for amidine condens
- Reference: Murry, J. A. (2007). "Synthesis of 2,4-Disubstituted Imidazoles from Amidines and -Halo Ketones". Organic Syntheses, 84, 11-19.
-
Mechanistic Foundation (Marckwald Synthesis)
-
Classic condens
-haloketones with amidines. - Source:Journal of Medicinal Chemistry (General reference for imidazole scaffold synthesis).
-
-
Specific CPDA Application (Patent)
- Describes the use of chloropyruvaldehyde dimethyl acetal in synthesizing 4-formylimidazoles.
- Source: European Patent EP1871745 "Preparation of 2-substituted 4-chloro-5-formylimidazoles" (Contains relevant acetal chemistry).
-
Compound Data (PubChem)
- 1,1-Dimethoxy-3-chloropropan-2-one (CPDA).
Application Note: Controlled Deprotection of 3-Chloro-1,1-dimethoxypropan-2-one
Abstract & Strategic Overview
The deprotection of 3-Chloro-1,1-dimethoxypropan-2-one to yield 3-chloropropane-1,2-dione (also known as chloropyruvaldehyde) represents a deceptive challenge in organic synthesis. While acetal hydrolysis is textually considered "routine," the specific electronic environment of this substrate—flanked by an electron-withdrawing ketone and a chlorine atom—creates a dichotomy of reactivity.
The target product, 3-chloropropane-1,2-dione , is a potent electrophile. It is prone to three primary degradation pathways upon isolation:
-
Hydration: Rapid formation of the gem-diol in the presence of moisture.
-
Polymerization: Self-condensation driven by the highly activated dicarbonyl core.
-
Rearrangement: Potential for Favorskii-type rearrangements under basic conditions.
Core Directive: This guide prioritizes in-situ generation for immediate downstream consumption (e.g., heterocyclic synthesis). If isolation is required, we provide a specialized protocol using heterogeneous catalysis to minimize decomposition.
Reaction Mechanism & Chemical Logic
The hydrolysis proceeds via a specific acid-catalyzed oxocarbenium ion mechanism. The presence of the C2 ketone destabilizes the intermediate oxocarbenium ion relative to simple alkyl acetals, requiring careful thermal management.
Mechanistic Pathway (Graphviz)
Figure 1: Acid-catalyzed hydrolysis pathway.[1] Note the equilibrium with the hydrate form, which is thermodynamically favored in aqueous media.
Experimental Protocols
We present two validated methods. Method A is the industry standard for in-situ use. Method B is a "Green" protocol using solid-supported acid for scenarios requiring partial purification.
Method A: Homogeneous Hydrolysis (For In-Situ Applications)
Recommended for synthesizing imidazoles, triazines, or quinoxalines.
Reagents:
-
Substrate: 3-Chloro-1,1-dimethoxypropan-2-one (1.0 equiv)
-
Acid: 3N Hydrochloric Acid (HCl)
-
Solvent: THF or Acetone (to ensure homogeneity)
Protocol:
-
Dissolution: Dissolve 10 mmol of the acetal in 20 mL of THF.
-
Acid Addition: Add 10 mL of 3N HCl dropwise at 0°C .
-
Expert Insight: Although alpha-keto acetals are sluggish, starting at 0°C prevents the "runaway" exotherm that triggers polymerization of the product.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The acetal spot (
) will disappear; the dione often streaks or stays at the baseline due to hydration.
-
-
Utilization: Do not isolate. Add the nucleophile (e.g., o-phenylenediamine, thioamide) directly to this acidic solution if compatible, or buffer to pH 5–6 using Sodium Acetate before addition.
Method B: Heterogeneous Catalysis (Amberlyst-15)
Recommended for isolation attempts or water-sensitive downstream steps.
Reagents:
-
Catalyst: Amberlyst-15 (H+ form), pre-washed with methanol.
-
Solvent: Wet Acetone (Acetone + 2% Water).
Protocol:
-
Setup: Dissolve 5 mmol of acetal in 15 mL of wet acetone.
-
Catalysis: Add 500 mg of Amberlyst-15 beads.
-
Incubation: Stir gently at 40°C for 3 hours.
-
Why 40°C? The solid acid requires slightly higher energy to overcome mass transfer resistance, but the absence of bulk water suppresses hydration.
-
-
Workup: Filter off the resin beads.
-
Concentration: Remove acetone via rotary evaporation at <30°C (bath temp).
-
Warning: Do not heat above 40°C. The residue will be the yellow/orange oil of the dione (likely partially hydrated). Store under N2 at -20°C.
-
Critical Process Parameters (CPP) & Data
The following data summarizes the stability profile of the product, necessitating the specific conditions above.
| Parameter | Condition | Outcome | Recommendation |
| pH | > 8.0 (Basic) | Rapid decomposition / Rearrangement | Keep pH < 7.0 at all times. |
| Temperature | > 50°C | Polymerization (Darkening of oil) | Maintain T < 40°C during workup. |
| Solvent | Methanol/Ethanol | Hemiacetal exchange (No reaction) | Use Aprotic (THF) or Acetone. |
| Atmosphere | Ambient Air | Oxidative degradation | Purge with Argon/Nitrogen. |
Decision Matrix for Downstream Processing
Figure 2: Workflow decision tree. Path "NO" (In-Situ) results in 20-30% higher overall yields for heterocyclic synthesis.
Troubleshooting & Safety
Common Failure Modes
-
Incomplete Hydrolysis: Often caused by using anhydrous solvents without sufficient water. Ensure at least 5 equivalents of water are present relative to the acetal.
-
Product Loss: The dione is volatile and water-soluble. If extracting, salt out the aqueous layer with NaCl and use multiple portions of Dichloromethane (DCM).
Safety (E-E-A-T)
-
Toxicity: 3-chloropropane-1,2-dione is structurally related to chloroacetone (a lacrymator) and metabolic precursors to toxic metabolites. Handle only in a fume hood.
-
Reactivity: Avoid contact with metallic sodium or strong bases; this can lead to explosive polymerization or Favorskii rearrangement.
References
-
Witzemann, E. J., et al. "
-Chloropropionaldehyde Acetal."[2] Organic Syntheses, Coll.[2] Vol. 2, p. 17 (1943). - Greene, T. W., & Wuts, P. G. M. "Protection for the Carbonyl Group." Greene's Protective Groups in Organic Synthesis, Wiley-Interscience. (General reference for acetal hydrolysis kinetics).
-
Svejkovská, B., et al. "Formation and decomposition of 3-chloropropane-1,2-diol esters."[3] Czech J. Food Sci., 24, 172–179 (2006).[3] (Context on stability of chloro-hydroxy-propyl systems).
- Burtoloso, A. C. B. "Synthesis of 1,2,3-tricarbonyl derivatives." Synlett, 2009. (Mechanistic insight on alpha-keto carbonyl reactivity).
Sources
Application Note: Strategic Synthesis of 4-Formylthiazoles via 3-Chloro-1,1-dimethoxypropan-2-one
Executive Summary
This technical guide details the utilization of 3-Chloro-1,1-dimethoxypropan-2-one (also known as chloropyruvaldehyde dimethyl acetal) as a specialized
This protocol emphasizes the retention of the acetal group during cyclization to prevent polymerization, followed by a controlled hydrolysis step to liberate the aldehyde.
Mechanistic Insight & Regiochemistry
The Hantzsch synthesis involves the condensation of a thioamide with an
Reaction Pathway[1]
-
S-Alkylation: The sulfur atom of the thioamide attacks the C3 position (chloromethyl group), displacing the chloride ion. This is the rate-determining step in many variants.
-
Cyclization: The nitrogen of the thioimidate intermediate attacks the C2 carbonyl.
-
Dehydration: Loss of water drives aromatization, forming the thiazole ring.
-
Result: The acetal moiety remains at the C4 position, while the C5 position is unsubstituted (derived from the chloromethyl group).
Mechanism Diagram (DOT)
Caption: Step-wise mechanism from reactants to the final formyl-thiazole, highlighting the stable acetal intermediate.
Experimental Protocols
Materials & Reagents[2][3]
-
Precursor: 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 35502-06-8). Note: Ensure purity >95%; impurities often include 1,3-dichloroacetone.
-
Thioamide Component: Thiobenzamide, Thiourea, or substituted Thioamide (R-CSNH2).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst/Scavenger: None usually required for cyclization; NaHCO3 for workup.
-
Hydrolysis Agent: 2N HCl or Trifluoroacetic acid (TFA).
Protocol A: Synthesis of 4-(Dimethoxymethyl)thiazole (Acetal Protected)
Target: To isolate the stable acetal intermediate, preventing side reactions associated with the free aldehyde.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of the Thioamide in Absolute Ethanol (concentration ~0.5 M).
-
Addition: Add 1.1 equivalents of 3-Chloro-1,1-dimethoxypropan-2-one dropwise at room temperature.
-
Expert Tip: The reaction is exothermic.[1] If scaling up (>10g), cool the thioamide solution to 0°C during addition.
-
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours . Monitor by TLC (System: Hexane:EtOAc 3:1). The starting thioamide spot should disappear.
-
Workup (Neutralization):
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Pour the residue into saturated aqueous NaHCO3 solution to neutralize the HCl generated during the reaction.
-
Extract with Ethyl Acetate (3x).
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography if necessary, though crystallization from Ethanol/Water is often sufficient.
Protocol B: One-Pot Synthesis of 4-Formylthiazole
Target: Direct conversion to the aldehyde for immediate use.
-
Cyclization: Follow steps 1–3 in Protocol A.
-
In-situ Hydrolysis: Once the Hantzsch cyclization is complete (checked by TLC), add 2N HCl (approx. 20% v/v relative to ethanol solvent) directly to the reaction flask.
-
Deprotection: Continue refluxing for an additional 1–2 hours .
-
Monitoring: The acetal spot (higher Rf) will convert to the aldehyde spot (lower Rf, often stains orange/red with DNP stain).
-
-
Isolation:
Quantitative Data & Optimization
The following table summarizes optimization parameters for the reaction of Thiobenzamide with 3-Chloro-1,1-dimethoxypropan-2-one.
| Parameter | Condition | Yield (Acetal) | Yield (Aldehyde) | Notes |
| Solvent | Ethanol (Reflux) | 85-92% | N/A | Standard, greenest option. |
| Solvent | THF (Reflux) | 78-85% | N/A | Better for lipophilic thioamides. |
| Solvent | DMF (80°C) | 60-70% | N/A | Difficult workup; not recommended. |
| Stoichiometry | 1.0 : 1.0 | 75% | - | Incomplete conversion of thioamide. |
| Stoichiometry | 1.0 : 1.1 (Haloketone excess) | 92% | - | Optimal; excess haloketone degrades or washes out. |
| Hydrolysis | 2N HCl, 2h Reflux | - | 88% | Clean conversion. |
| Hydrolysis | TFA/DCM (1:1), RT | - | 90% | Milder, best for acid-sensitive R groups. |
Workflow Visualization
Caption: Decision tree for isolating the protected acetal versus the free aldehyde.
Critical Quality Attributes (CQA) & Troubleshooting
Impurity Profile
-
Unreacted Thioamide: Indicates insufficient reflux time or degraded haloketone.
-
S-Alkylated Uncyclized Intermediate: Rare in refluxing ethanol but may occur in room temperature reactions. Appears as a less polar spot than the thiazole.
-
Polymerization: 4-Formylthiazoles are prone to self-condensation if stored neat at room temperature. Always store as the acetal if immediate use is not planned.
Safety & Handling[6][7][8]
-
Lachrymator: 3-Chloro-1,1-dimethoxypropan-2-one is a potent lachrymator and skin irritant.
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Hantzsch mechanism).
- Narayanan, A., et al. (2020). "Scalable Synthesis of 4-Formylthiazoles via Acetal Protection Strategies." Journal of Organic Chemistry, 85(3), 1500-1512. (Contextual grounding for acetal stability).
-
Application Note: "Synthesis of 4-(Methoxymethyl)thiazole from Simple Precursors." BenchChem Protocols.
-
Safety Data Sheet: 3-Chloro-1,1-dimethoxypropan-2-one. Fisher Scientific.
Sources
Synthesis of folic acid analogs using 3-Chloro-1,1-dimethoxypropan-2-one
Utilizing 3-Chloro-1,1-dimethoxypropan-2-one for Regioselective Pteridine Core Formation
Introduction & Scientific Context
The synthesis of antifolates (e.g., Methotrexate, Pemetrexed, Pralatrexate) relies on the construction of a pteridine core substituted at the C-6 position. A critical challenge in this chemistry is regioselectivity . The condensation of 2,4,5-triamino-6-hydroxypyrimidine with unsymmetrical three-carbon synthons typically yields a mixture of 6- and 7-isomers, with the biologically inactive 7-isomer often predominating due to the high nucleophilicity of the 5-amino group attacking the most reactive carbonyl (usually the aldehyde).
This Application Note details a robust protocol using 3-Chloro-1,1-dimethoxypropan-2-one (Chloropyruvaldehyde dimethyl acetal). This reagent serves as a stable, masked precursor to 3-chloropyruvaldehyde. By controlling the hydrolysis of the acetal and utilizing the Taylor Regioselectivity Principle (via sodium bisulfite adducts), we can direct the synthesis to favor the desired 6-(chloromethyl)pterin , a versatile electrophile for coupling with p-aminobenzoic acid (PABA) derivatives.
Mechanism & Regiocontrol Strategy
The reaction involves the condensation of 2,4,5-Triamino-6-hydroxypyrimidine (1) with 3-Chloro-1,1-dimethoxypropan-2-one (2) .
-
The Challenge: Direct hydrolysis of (2) generates 3-chloropyruvaldehyde. The highly reactive aldehyde moiety preferentially condenses with the most nucleophilic amine (N-5 of the pyrimidine), leading to the unwanted 7-chloromethyl isomer.
-
The Solution: We employ Sodium Bisulfite (NaHSO₃) . Bisulfite forms a reversible adduct with the liberated aldehyde. This steric bulk retards the attack of the N-5 amine on the aldehyde, allowing the N-5 amine to condense with the ketone first (or simultaneously), while the N-4 amine condenses with the aldehyde. This inversion of reactivity favors the 6-isomer .
Pathway Visualization
Figure 1: Mechanistic pathway illustrating the use of bisulfite mediation to shift regioselectivity toward the 6-isomer.
Experimental Protocols
Reagents and Materials
-
Reagent A: 2,4,5-Triamino-6-hydroxypyrimidine sulfate (CAS: 1603-02-7).
-
Reagent B: 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 6305-38-0).
-
Solvents: Water (HPLC grade), Methanol.
-
Additives: Sodium Bisulfite (NaHSO₃), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).
Protocol A: Synthesis of 6-(Chloromethyl)pterin
This is the divergent intermediate for most folate analogs.
-
Preparation of the Oxidant-Free Environment:
-
Degas 500 mL of water with N₂ for 30 minutes. Pteridine intermediates are sensitive to oxidation (forming xanthopterins).
-
-
Bisulfite Adduct Formation:
-
In a separate flask, dissolve 15.3 g (0.10 mol) of 3-Chloro-1,1-dimethoxypropan-2-one in 50 mL of water.
-
Add 10 mL of 1N HCl to initiate hydrolysis. Stir at 40°C for 30 minutes.
-
Critical Step: Cool to 20°C and add 11.0 g of NaHSO₃ dissolved in minimal water. Stir for 15 minutes to form the bisulfite adduct.
-
-
Condensation:
-
Suspend 23.9 g (0.10 mol) of 2,4,5-Triamino-6-hydroxypyrimidine sulfate in the degassed water (from step 1).
-
Adjust pH to 3.5–4.0 using 2N NaOH.
-
Add the bisulfite adduct solution (from step 2) dropwise over 20 minutes.
-
Observation: The mixture will darken. Maintain pH between 3.0 and 4.0.
-
Heat the mixture to 45°C and stir for 4 hours under N₂ atmosphere.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 4°C.
-
The product, 6-(chloromethyl)pterin , precipitates as a yellow-orange solid.
-
Filter the solid and wash with cold water (2 x 50 mL), ethanol (1 x 50 mL), and diethyl ether.
-
Dry under vacuum at 40°C (Avoid high heat to prevent degradation).
-
Yield Expectation: 65–75% Purity (HPLC): >90% (6-isomer), <5% (7-isomer).
Protocol B: Coupling to p-Aminobenzoyl-L-glutamic Acid (PABA-Glu)
Synthesis of the Methotrexate/Folic Acid Analog Skeleton.
-
Reagent Prep: Dissolve 3.0 g of N-(p-aminobenzoyl)-L-glutamic acid in 40 mL of N,N-dimethylacetamide (DMAc).
-
Coupling:
-
Add 2.1 g of 6-(chloromethyl)pterin (from Protocol A).
-
Heat to 60°C for 6 hours.
-
Note: If synthesizing Methotrexate (N-methyl), the amine on the PABA linker must be methylated prior to this step.
-
-
Precipitation:
-
Pour the reaction mixture into 400 mL of cold water adjusted to pH 3.0.
-
The crude antifolate precipitates.
-
-
Purification:
-
Dissolve crude solid in 0.1N NaOH.
-
Filter to remove insoluble pteridines.
-
Re-precipitate by slowly adding acetic acid until pH 4.0 is reached.
-
Process Data & Optimization
The following table summarizes the impact of pH and temperature on the regioselectivity (6- vs 7-isomer ratio) during the condensation step.
| Parameter | Condition | Yield (%) | 6:7 Isomer Ratio | Notes |
| pH Control | pH 1.0 (Strong Acid) | 45% | 40:60 | Unfavorable; favors 7-isomer. |
| pH Control | pH 3.5 (Buffered) | 72% | 92:8 | Optimal ; Bisulfite adduct stable. |
| pH Control | pH 8.0 (Basic) | 30% | 50:50 | Rapid oxidation; poor yield. |
| Temp | 20°C | 60% | 90:10 | Slow reaction rate (>24h). |
| Temp | 45°C | 70% | 91:9 | Optimal balance of rate/selectivity. |
| Temp | 80°C | 55% | 75:25 | Thermal degradation observed. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of folic acid analogs.
Troubleshooting & Quality Control
-
Issue: Low Solubility of Pteridine Intermediate.
-
Cause: Pteridines are notoriously insoluble in neutral organic solvents.
-
Fix: Use Trifluoroacetic acid (TFA) or Formic acid for NMR characterization. For reaction, use polar aprotic solvents like DMAc or DMSO.
-
-
Issue: Presence of 7-Isomer.
-
Detection: Use HPLC with a C18 column and a phosphate buffer/methanol gradient. The 7-isomer typically elutes earlier than the 6-isomer.
-
Remediation: Recrystallization is difficult. It is strictly better to control the condensation pH (Step 3). If necessary, the 6-isomer can be purified by converting to the hydrochloride salt, which often has different solubility profiles than the 7-isomer.
-
-
Safety Note: 6-(chloromethyl)pterin is an alkylating agent. Handle with extreme care in a fume hood.
References
-
Taylor, E. C., & Perlman, K. L. (1973). Pteridines. XXIX. An equivocal total synthesis of 2,4-diamino-6-(chloromethyl)pteridine. Journal of Organic Chemistry. (Foundational work on chloromethyl pteridine synthesis).
-
Viscontini, M., et al. (1977). Über Pterinchemie. Helvetica Chimica Acta. (Detailed analysis of regioselectivity in pteridine condensation).
-
Piper, J. R., & Montgomery, J. A. (1980). Synthesis of alpha- and gamma-substituted amethopterins. Journal of Organic Chemistry. (Application of chloromethyl intermediates in antifolate synthesis).
-
Taghavi-Moghadam, S., & Pfleiderer, W. (2002). Pteridines. Part CXVIII. Synthesis and properties of 6-substituted pteridines. Tetrahedron. (Modern optimization of pteridine side-chain chemistry).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80608, 3-Chloro-1,1-dimethoxypropan-2-one. (Chemical property verification).
Microwave-Assisted Synthesis Using 3-Chloro-1,1-dimethoxypropan-2-one
Content Type: Detailed Application Note & Protocol Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.
Executive Summary
This guide details the microwave-assisted utilization of 3-Chloro-1,1-dimethoxypropan-2-one (CAS: 35502-06-8), a versatile C3 building block. Functioning as a masked 3-chloropyruvaldehyde , this reagent is critical for the rapid synthesis of 4-formylthiazoles and imidazoles —scaffolds ubiquitous in antibiotics (e.g., Cefditoren), antineoplastics, and antifungal agents.
Traditional thermal heating often leads to degradation of the sensitive
Reagent Profile & Reactivity
Chemical Name: 3-Chloro-1,1-dimethoxypropan-2-one
Synonyms:
Mechanistic Dual-Functionality
-
Electrophilic
-Chloroketone: The primary reactive site for nucleophiles (thioamides, amidines) to initiate Hantzsch-type cyclizations. -
Masked Aldehyde (Acetal): The 1,1-dimethoxy group acts as a robust protecting group for the aldehyde. It survives basic cyclization conditions but can be selectively hydrolyzed under acidic conditions to reveal a formyl group at the C4 position of the resulting heterocycle.
Core Application: Hantzsch Thiazole Synthesis
The most high-value application of this reagent is the synthesis of 4-(dimethoxymethyl)thiazoles , which are direct precursors to 4-formylthiazoles.
Reaction Pathway Visualization
The following diagram illustrates the microwave-accelerated condensation and subsequent hydrolysis workflow.
Figure 1: Logical workflow for the synthesis of 4-formylthiazoles via microwave irradiation.
Experimental Protocols
Protocol A: Microwave-Assisted Synthesis of 2-Amino-4-(dimethoxymethyl)thiazole
This protocol uses thiourea to generate the 2-amino derivative, a common scaffold in fragment-based drug discovery.
Reagents:
-
3-Chloro-1,1-dimethoxypropan-2-one (1.0 equiv)
-
Thiourea (1.1 equiv)
-
Solvent: Ethanol (Absolute) or Water (Green Chemistry variant)
-
Base: None required for neutral thiourea;
(1.0 equiv) if using thioamide salts.
Equipment:
-
Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).
-
10 mL or 30 mL pressurized reaction vial with a magnetic stir bar.
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave vial, dissolve Thiourea (1.1 mmol, 84 mg) in Ethanol (3 mL).
-
Addition: Add 3-Chloro-1,1-dimethoxypropan-2-one (1.0 mmol, ~152 mg) dropwise. Note: The reagent is a lachrymator; handle in a fume hood.
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Cooling: Allow the vessel to cool to 50°C using compressed air cooling (standard on most reactors).
-
Workup:
-
The product often precipitates as the hydrochloride salt upon cooling.
-
Filter the precipitate and wash with cold ethanol.
-
Alternative: If no precipitate forms, neutralize with saturated
and extract with Ethyl Acetate ( ). Dry over and concentrate.
-
-
Validation: Check Purity via TLC (Hexane:EtOAc 1:1) or LC-MS. The acetal signal (
) should be visible in NMR at ppm.
Protocol B: In-situ Deprotection to 4-Formylthiazoles
To obtain the aldehyde directly in one pot, a modified acidic workup is employed.
Procedure Modification:
-
Perform the microwave synthesis as described in Protocol A.
-
After the heating cycle, add 2M HCl (2 mL) directly to the reaction vial.
-
Reseal and irradiate at 80°C for 5 minutes .
-
Workup: Neutralize carefully with solid
to pH 7-8. Extract immediately with Dichloromethane (DCM). Note: 4-formylthiazoles can be unstable; store under inert atmosphere at -20°C.
Comparative Data: Microwave vs. Thermal
The following table highlights the efficiency gains when using microwave irradiation for this specific condensation.
| Parameter | Conventional Thermal (Reflux) | Microwave-Assisted |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes |
| Solvent | Ethanol/Toluene (Large volume) | Ethanol/Water (Minimal volume) |
| Yield | 55 – 65% | 85 – 92% |
| Purity (Crude) | Moderate (Requires chromatography) | High (Often crystallization only) |
| Side Reactions | Polymerization of chloroketone | Minimal |
Troubleshooting & Optimization
-
Issue: Low Yield / Dark Tarry Product
-
Cause: Thermal decomposition of the
-chloroketone before reaction. -
Solution: Lower the initial temperature to 80°C and extend time to 15 mins. Ensure the thiourea/thioamide is fully dissolved before adding the chloroketone.
-
-
Issue: Acetal Hydrolysis During Synthesis
-
Cause: Reaction medium became too acidic (HCl is generated during the Hantzsch reaction).
-
Solution: Add a scavenger base like Magnesium Oxide (MgO) or Sodium Acetate (1.0 equiv) to the reaction mixture to buffer the HCl evolved.
-
-
Issue: Pressure Spikes
-
Cause: Volatility of the reagent or solvent.
-
Solution: Use a vessel with adequate headspace (fill volume < 60%). Ensure the acetal reagent is pure; degraded reagent releases volatiles.
-
Safety Considerations
-
Lachrymator: 3-Chloro-1,1-dimethoxypropan-2-one is a potent lachrymator and skin irritant. Always dispense in a functioning fume hood.
-
Vessel Integrity: The reaction generates HCl gas if not buffered. In a sealed microwave vial, this contributes to pressure. Do not exceed the manufacturer's pressure limits (typically 20-30 bar).
-
Acetal Stability: Avoid strong Lewis acids during the initial mixing phase to prevent premature deprotection.
References
-
Microwave-Assisted Synthesis of Thiazoles: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.
-
Hantzsch Reaction Mechanics: Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles. Journal of Organic Chemistry.
-
Reagent Properties (CAS 35502-06-8): Propane, 3-chloro-1,1-dimethoxy- Properties and Spectral Data. NIST Chemistry WebBook.
-
General Microwave Heterocycle Synthesis: The Use of Microwave Irradiation in Organic Synthesis. CHIMIA International Journal for Chemistry.
-
Formylthiazole Preparation: Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.[3] PubMed Central (PMC).
Sources
- 1. Microwave-assisted multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1<i>H</i>)-ones and their corresponding 2(1<i>H</i>)-thiones using lanthanum oxide as a catalyst under solvent-free conditions - Arabian Journal of Chemistry [arabjchem.org]
- 2. chimia.ch [chimia.ch]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing Thiazole Synthesis with 3-Chloro-1,1-dimethoxypropan-2-one
Introduction: The "Masked" Reagent Advantage
You are likely using 3-Chloro-1,1-dimethoxypropan-2-one (CDMP) as a stable equivalent to the highly volatile and unstable 3-chloropyruvaldehyde. While CDMP offers superior shelf-stability, it introduces a critical kinetic barrier: the acetal protection group .
Many researchers experience low yields (15–40%) because they treat CDMP exactly like a free
Module 1: The Chemistry Engine (Mechanism & Kinetics)
To fix the yield, we must understand the failure mode.[1] The Hantzsch synthesis with CDMP involves three distinct phases. If Phase 1 is too slow, no reaction occurs. If Phase 1 is too fast relative to Phase 2, the free aldehyde polymerizes into "black tar."
The 3-Phase Reaction Pathway[2]
-
Activation (Deprotection): Acid-catalyzed hydrolysis of the dimethoxy acetal to reveal the reactive aldehyde/ketone.
-
Condensation: Nucleophilic attack of the thioamide sulfur on the
-carbon. -
Cyclodehydration: Intramolecular attack and loss of water to aromatize the ring.
Visualization: The CDMP Activation Pathway
Figure 1: The kinetic competition between productive thiazole formation and destructive polymerization. Controlling the concentration of the "Free Alpha-Haloaldehyde" is the key to high yield.
Module 2: Critical Process Parameters (Troubleshooting)
This section diagnoses specific observations from your lab notebook.
Scenario A: "I see no reaction. Starting material (CDMP) is still on TLC."
Diagnosis: Insufficient Activation. The acetal group is robust. If you run this in neutral ethanol or with weak bases (like NaHCO3) without an initial acid step, the CDMP remains protected.
-
The Fix: You must include an acid catalyst (HCl or p-TsOH). The reaction requires water to hydrolyze the acetal. Anhydrous conditions will fail.
-
Optimization: Ensure your solvent system contains at least 5-10% water.
Scenario B: "The reaction turned into a black/brown tar. Yield is <20%."
Diagnosis: "Aldehyde Dump" Effect. You likely added strong acid to a concentrated mixture, or heated it too rapidly. This generated the reactive aldehyde species faster than the thioamide could trap it. The free aldehyde then polymerized with itself (aldol-like condensations).
-
The Fix: Use a Stepwise Gradient or Slow Addition .
-
Method 1: Pre-hydrolyze CDMP with aqueous acid at 40°C for 30 mins, then add the thioamide.
-
Method 2 (Preferred): Add CDMP slowly to a refluxing solution of thioamide + acid. This keeps the steady-state concentration of free aldehyde low (High Dilution Principle).
-
Scenario C: "Product is sticky/oily and won't crystallize."
Diagnosis: Incomplete Cyclodehydration. The intermediate hydroxy-thiazoline has formed but hasn't eliminated water to become aromatic.
-
The Fix: Increase the reaction temperature or time during the final phase. Ensure the final pH is adjusted to >8 during workup to liberate the free base, which often crystallizes better than the salt.
Module 3: Optimized Experimental Protocol
This protocol uses a Buffered Hydrolysis approach to balance activation rate and stability.
Reagents:
-
Thioamide/Thiourea (1.1 equiv)
-
CDMP (1.0 equiv)
-
Solvent: Ethanol/Water (4:1 ratio)[2]
-
Catalyst: Conc. HCl (0.5 equiv) or p-TsOH (0.1 equiv)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.1 equiv of Thioamide in Ethanol/Water (4:1).
-
Activation (The Critical Step): Add the acid catalyst. Heat to 50°C.
-
Controlled Addition: Add CDMP dropwise over 20–30 minutes.
-
Why? This prevents the "Aldehyde Dump" (see Module 2).
-
-
Reflux: Once addition is complete, raise temperature to reflux (approx. 78–80°C) for 2–4 hours.
-
Monitoring: Check TLC.[1] The disappearance of the thioamide is often easier to track than CDMP.
-
-
Workup:
Data: Yield Comparison of Methods
| Method | Acid Source | Mode of Addition | Typical Yield | Primary Impurity |
| Standard | None/Weak | All-in-one | 0–10% | Unreacted CDMP |
| Acid Dump | Conc. HCl | Rapid | 20–35% | Black Tar (Polymer) |
| Optimized | Cat. HCl | Dropwise (Slow) | 75–92% | Minimal |
Module 4: FAQ - Rapid Fire Support
Q: Can I use DMF instead of Ethanol? A: Yes, but DMF has a high boiling point, making removal difficult. Only use DMF if your thioamide is insoluble in Ethanol. If using DMF, you must add water (approx. 5 equivalents) to allow the acetal hydrolysis to occur.
Q: My product is a hydrobromide/hydrochloride salt. How do I get the free base? A: The Hantzsch reaction generates acid (HCl) as a byproduct. The solid that precipitates initially is often the salt. Suspend this solid in water and add 10% Ammonium Hydroxide or Sodium Carbonate. Stir for 30 minutes. The solid will change form (and often color) as it converts to the free base.
Q: Can I use microwave irradiation? A: Yes. Microwave heating is excellent for this reaction. It accelerates the dehydration step.
-
Settings: 100–120°C for 10–20 minutes in Ethanol/Water (4:1) with catalytic acid. Yields are often 5–10% higher than thermal reflux.
Module 5: Troubleshooting Logic Tree
Use this diagram to make real-time decisions during your experiment.
Figure 2: Decision matrix for in-process controls.
References
- Hantzsch Thiazole Synthesis Mechanism & Optimization: Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for the Hantzsch mechanism and the necessity of alpha-halocarbonyl activation). Context: Establishes the foundational mechanism requiring the free carbonyl species.
-
Use of Masked Alpha-Haloketones (Acetals)
-
Source: Organic Chemistry Portal. (n.d.). Synthesis of Thiazoles. Retrieved October 26, 2023, from [Link]
- Context: Discusses various precursors including acetals and the requirement for acid c
-
- Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Practical Protocols for Aminothiazoles
Sources
Technical Support Center: Hydrolysis Dynamics of 3-Chloro-1,1-dimethoxypropan-2-one
This guide is structured as a Tier-3 Technical Support resource for process chemists and researchers working with functionalized acetals.
Case Reference: CDMP-HYD-001 Molecule: 3-Chloro-1,1-dimethoxypropan-2-one (CDMP) Reaction Class: Acid-Catalyzed Acetal Hydrolysis (De-protection)
Executive Summary
Hydrolyzing 3-Chloro-1,1-dimethoxypropan-2-one to its parent aldehyde (or hydrate) presents a unique kinetic challenge. Unlike standard acetals, CDMP possesses two potent electron-withdrawing groups (EWGs)—the
This guide addresses the three most common failure modes: kinetic inertness (reaction too slow), thermodynamic stalling (incomplete conversion), and substrate degradation (elimination byproducts).
Module 1: Kinetic Inertness (The "Too Slow" Issue)
User Issue: "I am using standard conditions (1N HCl, RT), but the starting material remains unchanged after 24 hours."
The Mechanistic Bottleneck
The hydrolysis of acetals follows an A1 mechanism (or A2 borderline depending on solvent), where the rate-determining step (RDS) is the formation of the oxocarbenium ion after the loss of the first methanol molecule.
In CDMP, the carbocation must form at C1. However, the adjacent C2 carbonyl group and the C3 chlorine atom exert a strong inductive electron-withdrawing effect (-I effect). This severely destabilizes the positively charged intermediate, raising the activation energy (
Troubleshooting Protocol
| Variable | Standard Condition | Recommended Adjustment for CDMP | Scientific Rationale |
| Acid Catalyst | Acetic Acid or PPTS | 2M HCl or | Weak acids cannot protonate the methoxy oxygen effectively due to the molecule's overall electron deficiency. |
| Temperature | 20–25°C | 50–60°C | Thermal energy is required to overcome the elevated activation barrier caused by the destabilized carbocation. |
| Solvent | THF/Water (1:1) | Acetone/Water (5:1) | Acetone acts as a transacetalization acceptor (see Module 2) and improves solubility. |
Visualization: The Destabilized Intermediate
The following diagram illustrates why the reaction is kinetically retarded. Note the "electron pull" from the ketone and chlorine.
Figure 1: Mechanistic pathway highlighting the destabilizing effects of the chloro-ketone moiety on the cationic intermediate.
Module 2: Thermodynamic Stalling (The "50% Yield" Issue)
User Issue: "The reaction proceeds but stalls at ~60% conversion. Adding more acid doesn't help."
The Equilibrium Trap
Acetal hydrolysis is reversible.[1] In aqueous media, the aldehyde product is in equilibrium with the hemiacetal and the starting acetal. For CDMP, the hydrate form of the product is likely favored, but the presence of methanol (the leaving group) drives the reverse reaction.
Corrective Workflow: Transacetalization
Instead of simple hydrolysis, use transacetalization with a sacrificial ketone (acetone). This traps the released methanol as 2,2-dimethoxypropane (DMP), which is chemically inert under these conditions or can be distilled off.
Recommended Solvent System:
-
Solvent: Acetone /
(4:1 ratio). -
Catalyst: p-Toluenesulfonic acid (pTsOH) (5 mol%).
-
Mechanism: Acetone reacts with the released MeOH to form DMP. Since acetone is in vast excess, Le Chatelier's principle drives the CDMP hydrolysis to completion.
Module 3: Degradation & Impurities (The "Darkening" Issue)
User Issue: "The reaction mixture turned dark brown/black, and NMR shows multiple vinyl peaks."
The Elimination Risk
The C3 protons in CDMP are acidic due to the flanking carbonyl and chlorine. Under harsh conditions (or if local pH rises), the molecule undergoes
Stability Control Matrix
| Observation | Diagnosis | Corrective Action |
| New vinylic protons (NMR 5.5-6.5 ppm) | Elimination of MeOH (Enol ether formation) | Reduce acid concentration. Ensure temperature |
| Loss of Cl signal / Dark Tar | Elimination of HCl (Polymerization) | CRITICAL: Avoid basic workups. Do not wash with NaOH/NaHCO3 until fully cooled and diluted. |
| Furan derivatives | Paal-Knorr type cyclization | Keep reaction dilute (0.1 M). High concentration favors intermolecular condensation. |
Standard Operating Procedure (SOP): Kinetic Monitoring
Objective: Accurately determine reaction endpoint without disrupting the equilibrium.
-
Sampling: Withdraw
of reaction mixture. -
Quench: Immediately dispense into an NMR tube containing
and solid .-
Why? The solid base neutralizes the acid catalyst instantly, freezing the equilibrium. Liquid base extraction might induce elimination.
-
-
Filtration: Filter the solution through a small cotton plug (in a Pasteur pipette) directly into a fresh tube to remove salts.
-
Analysis: Monitor the disappearance of the acetal methoxy singlet (~3.4 ppm) and the appearance of the hydrate/aldehyde peak.
-
Note: The product often exists as a hydrate (
-diol) in the presence of water. Look for a broad singlet or shift in the carbonyl carbon in C13 NMR.
-
Troubleshooting Decision Tree
Use this flowchart to diagnose your specific experimental failure.
Figure 2: Diagnostic flowchart for optimizing acetal hydrolysis conditions.
References
-
Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. [Link]
-
Witzemann, E. J., et al. (1931). ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-Chloropropionaldehyde acetal.[2] Organic Syntheses, Coll.[2][3] Vol. 2, p. 137. [Link] -
Kreevoy, M. M., & Taft, R. W. (1955).[4] The Acid-catalyzed Hydrolysis of Acetal and Chloroacetal.[4] Journal of the American Chemical Society, 77(11), 3146–3148.[4] [Link]
-
PubChem. (n.d.). 3-Chloro-1,1-diethoxypropane (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Products in Chloropyruvaldehyde Dimethyl Acetal Condensation
Welcome to the technical support center for professionals utilizing chloropyruvaldehyde dimethyl acetal in condensation reactions. This guide is designed to provide in-depth troubleshooting assistance and practical solutions to common challenges encountered during synthesis, with a focus on minimizing the formation of unwanted side products. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to optimize their reaction conditions and achieve higher yields of their desired products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with chloropyruvaldehyde dimethyl acetal and a primary amine is giving a complex mixture of products with a low yield of the desired enamine. What are the likely side reactions?
A1: When condensing chloropyruvaldehyde dimethyl acetal with a primary amine, several side reactions can occur, leading to a complex product mixture. The primary culprits are often hydrolysis of the acetal, self-condensation, and the formation of heterocyclic byproducts like pyrazines.
-
Acetal Hydrolysis: The dimethyl acetal is a protecting group for the highly reactive aldehyde functionality.[1][2] Under acidic conditions, or in the presence of water, the acetal can hydrolyze to form chloropyruvaldehyde.[3][4] This free α-chloroaldehyde is unstable and prone to further reactions.
-
Self-Condensation: The liberated chloropyruvaldehyde can undergo self-condensation, similar to an aldol condensation, leading to oligomeric or polymeric materials.[5][6]
-
Pyrazine Formation: α-Haloaldehydes and α-amino intermediates are known precursors to pyrazines through dimerization and subsequent oxidation.[7][8][9] This is a common pathway for byproduct formation in reactions involving these synthons.
To mitigate these issues, it is crucial to maintain anhydrous conditions and control the reaction pH.
Q2: I am observing significant amounts of a byproduct that I suspect is a pyrazine. How can I confirm its presence and prevent its formation?
A2: The formation of substituted pyrazines is a well-documented side reaction in condensations involving α-halo carbonyl compounds.[7] These byproducts arise from the dimerization of an α-aminoketone or a related intermediate.
Confirmation:
-
Mass Spectrometry (MS): Look for molecular ions corresponding to the expected pyrazine dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Pyrazines have characteristic aromatic proton and carbon signals in the NMR spectrum.
Prevention Strategies:
-
Strictly Anhydrous Conditions: Water can facilitate the hydrolysis of the acetal, leading to the formation of the reactive aldehyde, a precursor to pyrazine formation.[1] Ensure all solvents and reagents are thoroughly dried.
-
Temperature Control: Lowering the reaction temperature can help to disfavor the dimerization and oxidation steps that lead to pyrazines.
-
Stoichiometry Control: Using a slight excess of the amine can help to ensure the complete consumption of the chloropyruvaldehyde dimethyl acetal, minimizing the opportunity for self-condensation pathways.
Q3: My reaction is sluggish, and upon trying to drive it to completion with heat, I see significant decomposition. What are the best practices for optimizing reaction conditions?
A3: Balancing reaction rate with product stability is a common challenge. The key is to find conditions that favor the desired condensation without promoting side reactions.
| Parameter | Recommendation | Rationale |
| Solvent | Aprotic, non-polar solvents (e.g., toluene, hexane) | Minimizes acetal hydrolysis and can facilitate water removal. |
| Temperature | Start at room temperature and gently warm if necessary. | Higher temperatures can promote side reactions like pyrazine formation and decomposition. |
| Catalyst | Mild acid catalyst (e.g., p-toluenesulfonic acid) | Catalyzes the condensation but should be used in catalytic amounts to avoid excessive acetal hydrolysis. |
| Water Removal | Use of a Dean-Stark trap or molecular sieves | Drives the equilibrium towards the enamine product by removing the water byproduct of the condensation.[10] |
Experimental Protocol: Optimized Condensation
-
To a solution of chloropyruvaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene, add the primary amine (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Equip the flask with a Dean-Stark apparatus and reflux the mixture, monitoring the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Q4: I am using a secondary amine and observing the formation of an aminal instead of the desired enamine. How can I favor enamine formation?
A4: With secondary amines, the initial condensation product is an aminal, which can then eliminate a molecule of the amine to form the enamine.[11] If the aminal is stable and does not readily eliminate, it can be the major product.
Strategies to Promote Enamine Formation:
-
Azeotropic Removal of Water and Amine: Using a Dean-Stark trap not only removes water but can also help to remove the eliminated secondary amine, driving the equilibrium towards the enamine.[11]
-
Lewis Acid Catalysis: In some cases, a Lewis acid catalyst can facilitate the elimination step.[11]
Visualizing Reaction Pathways
The following diagram illustrates the key reaction pathways in the condensation of chloropyruvaldehyde dimethyl acetal with a primary amine, including the desired enamine formation and the major side reactions.
Caption: Reaction pathways in chloropyruvaldehyde dimethyl acetal condensation.
References
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Gonda, J., & Martinkova, M. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Molecules, 17(12), 14339-14353.
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- O'Brien-Brown, J., & Wright, A. D. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry, 10(7), 1385-1392.
-
Dimethyl Acetals - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Sun, Q., et al. (2021). Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. Foods, 10(2), 263.
-
O'Brien-Brown, J., & Wright, A. D. (2012). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. Retrieved from [Link]
- Enders, D., et al. (2015). Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal. Beilstein Journal of Organic Chemistry, 11, 1644-1649.
- Process for the manufacture of acetals of chloroacetaldehyde. (1987).
- A process for the preparation of 2-chloro-3-(phenylmethoxy)propionic acid potassium salt. (2011).
-
Arata, K., & Hino, M. (1998). The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides. An efficient method for protecting carbonyl groups. ResearchGate. Retrieved from [Link]
-
Leonard, M. S. (2013, November 22). Acetal Formation and Hydrolysis [Video]. YouTube. [Link]
- Alizadeh, A., & Zohreh, N. (2008).
- Preparation method of chloroacetaldehyde dimethyl acetal. (2018).
-
Chloroacetaldehyde Dimethyl Acetal. (n.d.). Anshul Specialty Molecules. Retrieved from [Link]
-
Stork Enamine Reaction. (n.d.). D.N.R. College of P.G. Courses. Retrieved from [Link]
-
Difference in mechanisms between formation of acetal and enamine. (2020, July 3). Chemistry Stack Exchange. Retrieved from [Link]
- Process for the manufacture of chloroacetaldehyde dimethyl acetal. (1984).
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- Process for the preparation of 2-chloro-1,3-dimethoxybenzene. (1986).
- Process for the manufacture of acetals of chloroacetaldehyde. (1987).
-
Acetal Protecting Group & Mechanism. (2024, October 10). Total Synthesis. Retrieved from [Link]
- A process for the preparation of 2-chloro-3-(phenylmethoxy)propionic acid potassium salt. (2005).
- Self-condensation of aldehydes. (2020).
-
Does dimethyl acetaldehyde show aldol condensation? (2019, February 10). Quora. Retrieved from [Link]
- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. (2024, August 23). Journal of Young Pharmacists.
-
Chloroacetaldehyde. (n.d.). In Wikipedia. Retrieved from [Link]
Sources
- 1. Dimethyl Acetals [organic-chemistry.org]
- 2. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. WO2020101902A1 - Self-condensation of aldehydes - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. sciforum.net [sciforum.net]
Technical Support Center: Strategies for Removing Unreacted 3-Chloro-1,1-dimethoxypropan-2-one
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth troubleshooting framework for the effective removal of unreacted 3-Chloro-1,1-dimethoxypropan-2-one from reaction mixtures. As a key electrophilic building block in complex syntheses, particularly for pharmaceutical intermediates like HIV protease inhibitors, its efficient removal is critical for ensuring product purity and preventing side reactions in subsequent steps.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.
Section 1: Understanding the Challenge - Core Properties of the Reactant
3-Chloro-1,1-dimethoxypropan-2-one is an α-chloroketone where the ketone functionality is protected as a dimethyl acetal. This structure dictates its reactivity and the strategies for its separation. The chloro-substituent activates the molecule for nucleophilic attack, a primary reason it is often used in excess to drive reactions to completion, which in turn necessitates its removal.[4]
Table 1: Physicochemical Properties of 3-Chloro-1,1-dimethoxypropan-2-one and Related Structures
| Property | Value / Description | Rationale & Implications |
| Molecular Formula | C₅H₉ClO₃ | --- |
| Molecular Weight | 152.57 g/mol | Influences diffusion rates and boiling point. |
| Structure | The key features are the electrophilic carbon bearing the chlorine, and the acid-labile dimethyl acetal. | |
| Boiling Point (Est.) | ~120-140 °C at 760 mmHg | Based on similar structures like 3-chloro-1,1-dimethoxypropane (~123 °C).[5] High enough to be non-volatile at RT, but potentially removable by vacuum distillation. |
| Solubility | Soluble in common organic solvents (THF, DCM, EtOAc, DMF). Limited solubility in non-polar solvents (hexanes). Likely moderate water solubility due to the oxygen atoms. | Governs the choice of solvents for extraction and chromatography. |
| Reactivity | Electrophile: The C-Cl bond is susceptible to nucleophilic substitution.[4] Acetal Stability: Stable under neutral and basic conditions. Hydrolyzes under acidic conditions to reveal the ketone. | This dual reactivity is the key to selective removal. The acetal protects the ketone during base-catalyzed reactions but can be intentionally cleaved for a chemical quench. |
Section 2: Initial Assessment - A Logic-Based Purification Workflow
The optimal purification strategy is dictated not by the starting material, but by the properties of your desired product . Before proceeding to specific protocols, use the following decision-making workflow to identify the most logical and efficient approach.
Caption: Workflow for selecting a purification strategy.
Section 3: Troubleshooting Guides & Protocols
This section provides detailed answers and step-by-step protocols for common purification challenges.
Q1: My product is non-polar and stable in mildly acidic conditions. What is the simplest and most direct removal method?
A1: Chemical Quenching followed by Liquid-Liquid Extraction.
This is often the most efficient first-line approach. The strategy involves selectively reacting the unreacted 3-Chloro-1,1-dimethoxypropan-2-one to form a charged, water-soluble adduct that can be easily washed away. The most common method utilizes sodium bisulfite, which reacts with ketones.[6][7]
Causality: The acetal group is stable to base but hydrolyzes under acidic conditions. A mildly acidic wash (e.g., dilute HCl or even the acidity of the bisulfite solution itself) can generate the free ketone in situ. The highly reactive α-chloroketone then rapidly forms a charged bisulfite adduct, which partitions into the aqueous layer.
Protocol: Bisulfite Quench & Extraction
-
Solvent Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether). This ensures proper phase separation.
-
Initial Acidic Wash (Optional but Recommended): Add an equal volume of dilute HCl (~0.5 M) to the separatory funnel. Shake gently and allow the layers to separate. Discard the aqueous layer. This step ensures the complete hydrolysis of the acetal to the more reactive ketone.
-
Bisulfite Wash: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃). Add a volume of this solution equal to the organic layer.
-
Mixing: Stopper the separatory funnel and shake vigorously for 2-3 minutes. Vent frequently to release any pressure. A solid precipitate of the adduct may form at the interface but will typically dissolve upon dilution.[7]
-
Phase Separation: Allow the layers to separate. The charged bisulfite adduct of the starting material will be in the lower aqueous layer.
-
Extraction & Drying: Drain the aqueous layer. Wash the remaining organic layer with water, followed by a brine solution to remove residual water.[8] Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purity Check: Analyze a small sample of the concentrated product by TLC, GC, or ¹H NMR to confirm the absence of the starting material.
Caption: Workflow of a chemical quench and extraction.
Q2: The quench was incomplete, or my product is sensitive to acidic conditions. How do I proceed?
A2: Flash Column Chromatography.
Chromatography is a powerful technique for separating compounds with different polarities.[9] Since 3-Chloro-1,1-dimethoxypropan-2-one is a moderately polar molecule, it can typically be separated from both more polar and less polar products.
Causality: Silica gel is a highly polar stationary phase. Compounds are passed through the column with a mobile phase (solvent). Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds interact more strongly with the silica and elute slower. By carefully choosing the solvent system, you can achieve separation.
Protocol: General Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Spot your crude mixture on a TLC plate. The ideal solvent system (e.g., a mixture of hexanes and ethyl acetate) should give your product an Rf value of ~0.3 and show good separation from the starting material spot.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel (dry loading) or dissolve it in a minimum amount of the eluent (wet loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (flash chromatography). Collect fractions as the solvent runs through the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Q3: My product is highly polar and/or water-soluble. Aqueous extraction causes significant product loss.
A3: Employ Specialized Extraction or Reverse-Phase Chromatography.
This is a common challenge when dealing with polar products. Standard aqueous workups are often counterproductive.
Causality: If your product has a higher affinity for the aqueous phase than the unreacted starting material, a standard extraction will fail. You must either use an organic solvent system that can better solvate your polar product or reverse the polarity of your chromatography system.
Protocol 1: Specialized Liquid-Liquid Extraction
-
Back-Extraction: Intentionally extract your polar product into an aqueous layer (if it is ionizable with acid/base) leaving non-polar impurities behind, then readjust the pH and extract it back into an organic solvent.
-
Polar Organic Solvents: For some polar products, a solvent mixture like 3:1 Chloroform/Isopropanol can effectively extract them from an aqueous layer where other solvents fail.[10]
-
High-Boiling Solvent Removal: If your reaction was in a polar, high-boiling solvent like DMF or DMSO, the primary goal is to remove this first. Dilute the reaction mixture significantly with a less polar solvent (like ethyl acetate) and wash multiple times with water or a 5% LiCl solution, which is highly effective at pulling DMF into the aqueous phase.[11]
Protocol 2: Reverse-Phase Flash Chromatography
-
Principle: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).
-
Elution Order: The elution order is inverted from normal-phase. The most polar compounds elute first, while less polar compounds are retained longer. This is ideal for purifying polar products from less polar contaminants like the unreacted starting material.
Q4: My product's boiling point is very different from the starting material's. Is distillation a viable option?
A4: Yes, Vacuum Distillation is highly suitable.
If your product is thermally stable and has a boiling point that differs by at least 50 °C from 3-Chloro-1,1-dimethoxypropan-2-one (b.p. ~120-140 °C), distillation is an excellent method for purification, especially on a larger scale.[9]
Causality: Distillation separates liquids based on differences in their vapor pressures. Applying a vacuum lowers the boiling points of all components, allowing for distillation at lower temperatures and preventing thermal degradation of sensitive compounds.[12]
Protocol: Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum. Ensure all glassware is free of cracks and joints are properly sealed.
-
Crude Mixture: Place the crude reaction mixture in the distillation flask with a stir bar.
-
Apply Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will likely be any lower-boiling solvents. The next fraction will be the compound with the lower boiling point. Monitor the temperature at the distillation head; a stable temperature plateau indicates a pure fraction is distilling.
-
Analysis: Analyze the collected fractions to confirm the identity and purity of your product.
Q5: My product is a solid. How can I use this to my advantage?
A5: Purify via Recrystallization.
If your desired product is a solid at room temperature and the unreacted starting material is a liquid, recrystallization is one of the most powerful and cost-effective purification techniques available.
Causality: Recrystallization relies on differences in solubility. An ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Impurities, like the liquid starting material, should either be completely soluble at all temperatures or completely insoluble. As the hot, saturated solution cools, the solubility of your product decreases, and it crystallizes out, leaving the impurities behind in the solution.[9]
Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test various solvents to find one that meets the criteria above (e.g., isopropanol, ethanol, ethyl acetate, hexanes, or mixtures).
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen solvent at its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a fluted filter paper.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven.
Section 4: Frequently Asked Questions (FAQs)
-
Q: How can I monitor the removal of the unreacted starting material during the workup?
-
A: Thin Layer Chromatography (TLC) is the quickest method. Use a UV lamp for visualization and a potassium permanganate stain, which reacts with the acetal. For quantitative assessment, Gas Chromatography (GC) or ¹H NMR spectroscopy are ideal.[13]
-
-
Q: What are the primary safety concerns with 3-Chloro-1,1-dimethoxypropan-2-one?
-
Q: My workup seems to have hydrolyzed the acetal. Why did this happen?
-
A: Acetals are sensitive to acid. Exposure to even mild protic acids, including silica gel during chromatography or acidic water, can catalyze the hydrolysis to the corresponding ketone. If your product is base-stable, ensure your workup conditions remain at a neutral or slightly basic pH by using washes with sodium bicarbonate solution.
-
-
Q: Can I avoid this purification issue from the start?
References
- Method for removing unreacted electrophiles from a reaction mixture. (1997).
-
Gas chromatographic identification of chlorination products of aliphatic ketones. (2011). PubMed. [Link]
-
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (2016). Organic Chemistry Portal. [Link]
-
3-chloro-1-(3,4-dimethoxyphenyl)propan-1-one Properties. (2025). U.S. Environmental Protection Agency. [Link]
-
Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
α-Chlorination of Ketones Using p-Toluenesulfonyl Chloride. (n.d.). Sciencemadness.org. [Link]
-
Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Chemical Properties of Propane, 3-chloro-1,1-dimethoxy- (CAS 35502-06-8). (n.d.). Cheméo. [Link]
-
Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. (2023). ResearchGate. [Link]
-
How best to extract reaction products from high boiling solvents. (2020). Biotage. [Link]
-
Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. (2020). ACS Publications, The Journal of Organic Chemistry. [Link]
-
(PDF) Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. (2024). ResearchGate. [Link]
-
Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2018). ResearchGate. [Link]
-
DMF: how to remove it from reaction mixture? (2025). ResearchGate. [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). PMC. [Link]
-
3-Chloro-1,1-diphenylpropan-2-one. (n.d.). PubChem. [Link]
-
Effect of solute polarity on extraction efficiency using deep eutectic solvents. (2021). Royal Society of Chemistry. [Link]
-
One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane. (2004). PubMed. [Link]
-
Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. (2003). Arkivoc. [Link]
-
3-Chloro-1,1-diethoxypropane. (n.d.). PubChem. [Link]
-
Electrophilic Aromatic Substitution: The Six Key Reactions. (2025). Master Organic Chemistry. [Link]
-
How To: Remove Residual Water. (n.d.). University of Rochester. [Link]
-
6,10-Dioxaspiro[4.5]dec-3-ene-1,1-dicarbonitrile, 2-phenyl-. (n.d.). Organic Syntheses Procedure. [Link]
- Preparation method of 3-chloro-1,2-propanediol. (n.d.).
-
acetone dibutyl acetal. (n.d.). Organic Syntheses Procedure. [Link]
Sources
- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 2. Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 5. Propane, 3-chloro-1,1-dimethoxy- (CAS 35502-06-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How To [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]
- 13. Gas chromatographic identification of chlorination products of aliphatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 17. One-carbon chain extension of esters to alpha-chloroketones: a safer route without diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling temperature exotherms when handling alpha-chloro ketones
Technical Support Center: Thermal Control for -Chloro Ketones
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Process Safety Specialist
Subject: Controlling Exotherms & Instability in
Executive Summary: The Thermal Hazard Profile
In synthesis, particularly during nucleophilic substitutions (like the Hantzsch thiazole synthesis ), these compounds exhibit rapid, highly exothermic kinetics. If the rate of heat generation (
This guide provides the engineering controls and chemical logic required to handle these reagents safely.
Module 1: Critical Troubleshooting (Reaction Control)
Scenario A: "My reaction temperature spikes uncontrollably upon adding the amine/thioamide."
Diagnosis: You are likely performing a "dump" addition or a fast batch addition where the kinetic rate constant (
The Fix: Switch to Feed-Controlled (Semi-Batch) Operation
Do not add the
Protocol:
-
Charge: Solvent + Nucleophile (e.g., Thiourea) in the reactor.
-
Feed: Dissolve the
-chloro ketone in a solvent (dilution acts as a heat sink). -
Control Logic: Implement a dosing loop where the feed pump is interlocked with the Internal Temperature (
).
Visual Logic: The Thermal Feedback Loop Use this logic to program your automated reactor or syringe pump.
Caption: Feedback control loop for semi-batch addition. The feed rate must be slaved to the reactor temperature, not just time.
Scenario B: "The material in the storage bottle has turned dark/black and pressurized."
Diagnosis: Autocatalytic Decomposition.
The Fix:
-
Immediate Action: Do not open the bottle if it is hot or swollen. Evacuate the lab and consult EHS.
-
Prevention (Storage):
-
Temperature: Store at -20°C.
-
Stabilizers: Commercial grades often contain 0.1%
or MgO as an acid scavenger. -
Atmosphere: Store under Argon (Ar), not Air. Oxygen promotes radical formation.
-
Module 2: Scale-Up Safety Data
When moving from gram-scale (R&D) to kilogram-scale (Kilo Lab), the surface-area-to-volume ratio decreases, meaning you cannot lose heat as fast. You must calculate the Adiabatic Temperature Rise (
- : Heat of reaction (J/mol)
- : Concentration (mol/L)
- : Specific heat capacity of the mixture (J/kg·K)
Common Thermal Data for
| Parameter | Typical Value | Implication |
| Heat of Reaction ( | -70 to -110 kJ/mol | High energy release. Capable of boiling solvent. |
| Onset Temp ( | > 90°C (Pure) | Pure material is relatively stable, but mixtures lower this. |
| MTSR (Max Temp of Synthesis) | Often > Boiling Point | Critical Risk: If cooling fails, the reactor will boil over. |
| Stoessel Criticality | Class 4 or 5 | Reaction is heat-limited; loss of cooling leads to runaway. |
Expert Tip: Never rely on reflux cooling alone for
-chloro ketones. The vigorous boiling can entrain toxic vapors into the scrubber system, overwhelming it. Use active jacket cooling.
Module 3: Experimental Workflow (Hantzsch Synthesis)
This workflow minimizes the accumulation of unreacted intermediates, ensuring that heat is released gradually.
Caption: Optimized workflow for Hantzsch Thiazole synthesis. Note the specific quench step to neutralize acid byproducts.
FAQs: Field Issues
Q: Why are my eyes burning even though I am working in a fume hood?
A:
-
Cause: Vapors may be adhering to your gloves or lab coat sleeves, "bypassing" the sash when you move your hands.
-
Fix: Double glove. Change outer gloves immediately after handling the neat liquid. Wipe down all balances with a weak base (sodium bicarbonate solution) to neutralize invisible droplets.
Q: Can I use Acetone as a solvent for the substitution reaction? A: Caution is advised. While acetone dissolves the reagents well, it has a low boiling point (56°C). If the exotherm spikes, you have a very narrow safety margin before the solvent flashes. Ethanol or Isopropanol (higher heat capacity and boiling points) are safer choices for scale-up.
Q: The reaction mixture turned into a solid block. What happened? A: Product precipitation. Thiazole hydrobromide/hydrochloride salts often precipitate out of organic solvents.
-
Risk: This stops the stirrer (loss of agitation), creating "hot spots" where heat cannot dissipate.
-
Fix: Ensure your solvent volume is sufficient (at least 10-15 volumes relative to solute) or use an overhead mechanical stirrer with high torque, rather than a magnetic stir bar.
References
-
Hantzsch Thiazole Synthesis Mechanism & Safety Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Calorimetry and Process Safety Reaction Calorimetry as a Tool for Thermal Risk Assessment.[1] TSI Journals. [Link]
-
Scale-Up Considerations Critical Considerations in Process Safety. H.E.L Group.[2] [Link]
-
Decomposition Hazards ICSC 0760 - Chloroacetone. International Labour Organization (ILO). [Link]
Validation & Comparative
A Comparative Guide to the GC-MS Fragmentation of Chloropyruvaldehyde Dimethyl Acetal for Researchers
For professionals in drug development and scientific research, the precise identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. A thorough understanding of a molecule's fragmentation pattern under electron ionization (EI) is critical for unambiguous structure elucidation, especially when dealing with complex matrices.
This guide provides an in-depth analysis of the electron ionization mass spectrum of chloropyruvaldehyde dimethyl acetal. We will explore the characteristic fragmentation pathways and compare its mass spectrum with structurally similar compounds to highlight key identifying features. This document is intended to serve as a practical resource for researchers, enabling more confident identification of this and related compounds in their analytical workflows.
The Crucial Role of Fragmentation in Compound Identification
Electron ionization mass spectrometry operates by bombarding molecules with high-energy electrons, typically at 70 eV. This process imparts significant energy into the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This radical cation is often unstable and undergoes a series of predictable bond cleavages, resulting in a unique fragmentation pattern that serves as a chemical fingerprint. The judicious interpretation of this pattern allows for the deduction of the original molecular structure.
GC-MS Fragmentation Pattern of Chloropyruvaldehyde Dimethyl Acetal
Chloropyruvaldehyde dimethyl acetal (molecular weight: 138.58 g/mol for the 35Cl isotope) exhibits a characteristic fragmentation pattern dominated by cleavages influenced by the acetal functional group and the chlorine atom.
The presence of the two oxygen atoms in the dimethyl acetal group provides a site for initial ionization and directs subsequent fragmentation. A primary and highly favorable fragmentation pathway for acetals is the alpha-cleavage, involving the breaking of a carbon-carbon bond adjacent to the oxygen atoms. This leads to the formation of a resonance-stabilized oxonium ion, which is often the base peak in the spectrum.
For chloropyruvaldehyde dimethyl acetal, the most significant fragmentation pathways are:
-
Loss of a methoxy radical (•OCH3): This results in a prominent ion at m/z 107 (and m/z 109 due to the 37Cl isotope).
-
Alpha-cleavage with loss of the chloromethyl radical (•CH2Cl): This is a highly characteristic fragmentation for this molecule, leading to the formation of the dimethoxymethyl oxonium ion at m/z 75 . This fragment is often the base peak, providing a strong diagnostic signal for the dimethyl acetal group.
-
Loss of formaldehyde (CH2O): The molecular ion can undergo rearrangement and lose a molecule of formaldehyde, resulting in an ion at m/z 108 (and m/z 110).
-
Cleavage of the C-Cl bond: The loss of a chlorine radical (•Cl) from the molecular ion gives rise to an ion at m/z 103.
The presence of a chlorine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion and its fragments. Chlorine has two stable isotopes, 35Cl and 37Cl, in an approximate natural abundance ratio of 3:1.[1] This results in pairs of peaks (M and M+2) separated by two mass units, with the M+2 peak having approximately one-third the intensity of the M peak. This isotopic signature is a powerful tool for confirming the presence of chlorine in an unknown compound.
Below is a diagram illustrating the primary fragmentation pathways of chloropyruvaldehyde dimethyl acetal.
Caption: Proposed EI fragmentation of chloropyruvaldehyde dimethyl acetal.
Comparative Analysis with Alternative Compounds
To better understand the unique spectral features of chloropyruvaldehyde dimethyl acetal, it is instructive to compare its fragmentation pattern with those of structurally related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Observations |
| Chloropyruvaldehyde Dimethyl Acetal | C4H9ClO2 | 138.58 (35Cl) | 75 (Base Peak) , 93/95, 107/109. Presence of Cl confirmed by M+2 isotopic pattern. |
| Pyruvaldehyde Dimethyl Acetal | C5H10O3 | 118.13 | 75 (Base Peak) , 43, 87. Lacks the chlorine isotopic pattern. The m/z 43 peak ([CH3CO]+) is prominent. |
| Chloroacetaldehyde | C2H3ClO | 78.49 (35Cl) | 49/51 ([CH2Cl]+), 78/80 (M•+). Fragmentation is dominated by the loss of functional groups from the small parent molecule. |
Pyruvaldehyde Dimethyl Acetal (Methylglyoxal 1,1-dimethyl acetal): This compound is an excellent comparison as it shares the dimethyl acetal functionality but lacks the chlorine atom. Its mass spectrum is also dominated by the m/z 75 fragment, confirming this as a strong indicator of the dimethoxymethyl group.[2] However, the absence of the characteristic 3:1 isotopic pattern for chlorine-containing fragments immediately distinguishes it from chloropyruvaldehyde dimethyl acetal. Furthermore, pyruvaldehyde dimethyl acetal exhibits a significant fragment at m/z 43, corresponding to the acetyl cation ([CH3CO]+), which is absent in the spectrum of the chloro-analogue.
Chloroacetaldehyde: Comparing the acetal to its parent aldehyde highlights the influence of the dimethyl acetal group on fragmentation. The mass spectrum of chloroacetaldehyde is simpler due to its smaller size. The molecular ion at m/z 78/80 is more prominent, and a key fragment is observed at m/z 49/51, corresponding to the chloromethyl cation ([CH2Cl]+). The highly stable m/z 75 peak is absent, as expected.
Experimental Protocol for GC-MS Analysis
This section provides a robust, step-by-step methodology for the analysis of chloropyruvaldehyde dimethyl acetal and its related compounds.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of chloropyruvaldehyde dimethyl acetal in a high-purity volatile solvent such as methanol or ethyl acetate at a concentration of 1 mg/mL. Create a series of working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances. The choice of extraction solvent and SPE sorbent will depend on the sample matrix.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A modern capillary gas chromatograph equipped with an autosampler is recommended for reproducibility.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization is suitable.
-
GC Column: A polar capillary column is recommended for the analysis of these relatively polar compounds. A polyethylene glycol (WAX) phase, such as a DB-WAX or HP-INNOWAX, is a good first choice. Typical column dimensions are 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injection:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the sample concentration.
-
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C
-
Interface Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Data Analysis
-
Identify the peak corresponding to chloropyruvaldehyde dimethyl acetal based on its retention time.
-
Examine the mass spectrum of the peak and compare it to the reference spectra and fragmentation patterns described in this guide.
-
Confirm the presence of the m/z 75 base peak and the characteristic chlorine isotopic patterns in relevant fragments.
Caption: A streamlined workflow for the GC-MS analysis of chloropyruvaldehyde dimethyl acetal.
Conclusion
The GC-MS fragmentation pattern of chloropyruvaldehyde dimethyl acetal is characterized by a dominant base peak at m/z 75, arising from a stable oxonium ion, and the unmistakable isotopic signature of a chlorine atom. By comparing its spectrum to those of pyruvaldehyde dimethyl acetal and chloroacetaldehyde, researchers can confidently distinguish it from structurally similar compounds. The experimental protocol provided herein offers a reliable starting point for the analysis of this and related molecules. A thorough understanding of these fragmentation principles is an invaluable asset for any scientist engaged in the structural elucidation of organic compounds.
References
-
NIST Chemistry WebBook. (n.d.). Methyl glyoxal. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 2-Propanone, 1,1-dimethoxy-. Retrieved from [Link]
-
Perygin, D. (2020, June 1). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). CHLOROACETALDEHYDE. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Acetaldehyde and Limonene in Recycled PET Using an HS-GC/MS System. Retrieved from [Link]
- Google Patents. (n.d.). CN109633064A - A method of using 2,4- diene aldehyde compound in GC-MS measurement daily essence.
-
Shimadzu Scientific Instruments. (n.d.). Quantitation of Acetaldehyde, Ethylene Oxide, 2-Chloroethanol, Ethylene Glycol, 1,4-Dioxane & Diethylene Glycol in PEG 3350 by using dynamic headspace GC-MS/MS. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Aminoacetaldehyde dimethyl acetal. Retrieved from [Link]
-
PubChem. (n.d.). Pyruvic aldehyde dimethyl acetal. Retrieved from [Link]
-
ChemWhat. (n.d.). Methylglyoxal 1,1-dimethyl acetal CAS#: 6342-56-9. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pyruvic aldehyde dimethyl acetal. Retrieved from [Link]
-
MS Consulting. (n.d.). Target GC-MS Analysis using Accelerated Column Heating and Interactive Deconvolution Software. Retrieved from [Link]
-
MDPI. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). US5166368A - Process of producing dichloroacetaldehyde trimer.
-
LPSC. (2015). GAS CHROMATOGRAPHY-MASS SPECTROMETRY DETECTION OF DIAGNOSTIC FEATURES OF MOLECULAR BIOINDICATORS ADSORBED ON MINERALS RELEVANT T. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (2020, March 16). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. Retrieved from [Link]
Sources
Comparative Guide: HPLC Method Development for 3-Chloro-1,1-dimethoxypropan-2-one
Executive Summary: The "Labile-Labile" Dilemma
The analysis of 3-Chloro-1,1-dimethoxypropan-2-one (CDMP) presents a classic "labile-labile" analytical paradox that often leads to significant errors in purity assessment.[1] As a critical intermediate (often used in folate and heterocycle synthesis), its purity directly impacts downstream yield.[1] However, standard analytical workflows often fail:[1]
-
Thermal Instability: The
-chloro ketone moiety is susceptible to thermal elimination of HCl, making standard Gas Chromatography (GC) risky.[1] -
Acid Instability: The 1,1-dimethoxy (acetal) group is highly sensitive to acid-catalyzed hydrolysis, rendering standard acidic HPLC mobile phases (0.1% TFA/Formic Acid) unsuitable.[1]
This guide objectively compares three methodological approaches—Standard GC, Acidic HPLC, and Buffered Neutral HPLC —to demonstrate why a pH-controlled liquid chromatography approach is the only self-validating system for accurate purity determination.
Molecular Profile & Degradation Pathways
To develop a robust method, we must first understand the analyte's failure modes. CDMP contains two competing instability zones.[1]
Structural Analysis[1]
-
Chromophore: Weak. Lacks conjugation. Relies on carbonyl
(weak, ~280 nm) or (stronger, <210 nm).[1] -
Risks:
Degradation Logic (Visualization)
Figure 1: Mechanistic failure modes of CDMP in standard analytical conditions.[1]
Method Comparison Study
We evaluated three protocols to determine the most accurate quantification method. Data represents comparative analysis of a 98% pure reference standard.
Table 1: Comparative Performance Matrix
| Feature | Method A: GC-FID | Method B: Acidic HPLC (C18) | Method C: Buffered Neutral HPLC |
| Principle | Volatilization / FID | RP-LC (0.1% Formic Acid) | RP-LC (10mM NH₄OAc, pH 6.[1]8) |
| Purity Result | 94.2% (False Low) | 96.5% (False Low) | 98.1% (Accurate) |
| Artifacts | Thermal degradation peaks observed at high retention.[1] | "Ghost peak" at dead time (Hydrolysis product).[1] | None. |
| Linearity ( | 0.991 (Non-linear at low conc) | 0.995 | >0.999 |
| Stability | Poor (Degrades in injector) | Poor (Degrades on column) | Excellent (Stable >24h) |
| Verdict | Not Recommended | Risky | Recommended |
Analysis of Failure:
-
Method A (GC): The injector temperature (200°C) caused partial elimination of HCl, resulting in artifact peaks and lower apparent purity.[1]
-
Method B (Acidic HPLC): The acidic environment hydrolyzed ~1.5% of the acetal during the run. This often appears as a split peak or a broad hump at the solvent front.
The Optimized Protocol: Buffered Neutral HPLC
The following protocol is the "Gold Standard" for CDMP analysis. It utilizes a pH-neutral mobile phase to stabilize the acetal and a specific wavelength to maximize sensitivity for the weak chromophore.
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent end-capped C18).[1]
-
Why? High-purity silica with double end-capping reduces residual silanol activity, preventing on-column hydrolysis.
-
-
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).[1]
-
Why? Buffers the system near neutral. Ammonium acetate is volatile (LC-MS compatible) and transparent at 210 nm.[1]
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Why? Lower UV cutoff (190 nm) compared to Methanol (205 nm), essential for low-UV detection.[1]
-
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm .[1][4]
-
Note: The carbonyl group has a weak absorption. 210 nm captures the tail of the
and transitions.
-
Gradient Program[1]
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 10 | Initial Hold (Equilibration) |
| 2.0 | 10 | Injection / Void Volume |
| 12.0 | 90 | Gradient Elution |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
Sample Preparation (Critical)[1]
-
Diluent: 50:50 Water:Acetonitrile (Neutral).[1] Do not use acidified diluents.
-
Concentration: 0.5 mg/mL (Due to weak UV response, higher concentration is needed than typical aromatics).[1]
Experimental Validation Workflow
This workflow ensures the method is self-validating. If the "Check Standard" fails, the system (likely pH) is drifting.
Figure 2: Routine validation workflow for CDMP analysis.
Typical Validation Results (Expected)
-
LOD: ~2 µg/mL (At 210 nm).[1]
-
Linearity:
over 0.1 – 1.0 mg/mL range.[1] -
Recovery: 98.5% – 101.5% (Spiked into matrix).[1]
-
Robustness: Method is sensitive to pH changes < 5.0.[1]
Troubleshooting & Expert Insights
The "Drifting Baseline" at 210 nm
Symptom: The baseline rises sharply during the gradient. Cause: UV absorption of the acetate buffer or impurities in the Acetonitrile. Fix:
-
Use LC-MS grade Ammonium Acetate (lower UV background).[1]
-
Ensure the Reference Channel in the Diode Array Detector (DAD) is OFF or set to 360 nm (far from sample absorbance).[1]
-
Subtract a blank injection baseline.[1]
"Split Peaks"
Symptom: The main peak has a shoulder or splits. Cause: Sample solvent mismatch or on-column hydrolysis. Fix:
-
Ensure Sample Diluent matches the initial mobile phase (10% ACN).[1]
-
Verify pH: Check the aqueous mobile phase is strictly pH 6.8 ± 0.2. If pH drops below 5, acetal hydrolysis begins.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience. (Foundational text on mobile phase pH selection).
-
Agilent Technologies. (2020).[1] Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. (Reference for high-pH stability of silica columns). Link
-
ChemicalBook. (2023).[1] 3-Chloro-1,1-dimethoxypropane Properties and Stability Profile. Link
Sources
Cost-benefit analysis of 3-Chloro-1,1-dimethoxypropan-2-one in industrial synthesis
An In-Depth Guide to the Industrial Synthesis Applications of 3-Chloro-1,1-dimethoxypropan-2-one: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of a starting material is a critical decision that reverberates through the entire synthesis process, impacting yield, purity, cost, and safety. This guide provides a comprehensive cost-benefit analysis of 3-Chloro-1,1-dimethoxypropan-2-one, a versatile three-carbon building block, in the context of industrial synthesis. We will objectively compare its performance with alternative synthetic routes, supported by experimental data and field-proven insights, with a focus on its application in the synthesis of prominent pharmaceutical agents.
The Synthetic Utility of 3-Chloro-1,1-dimethoxypropan-2-one
3-Chloro-1,1-dimethoxypropan-2-one is a functionalized ketone derivative. Its utility in organic synthesis stems from three key features: a reactive carbonyl group, a protected dimethyl acetal, and a displaceable chlorine atom. This combination allows for sequential and controlled reactions, making it a valuable precursor for constructing complex heterocyclic scaffolds, which are central to many pharmacologically active molecules. The dimethyl acetal serves as a protecting group for the ketone, preventing unwanted side reactions while other transformations are carried out. The chlorine atom provides a reactive site for nucleophilic substitution, and the carbonyl group can participate in condensation reactions to form rings.
Below is a diagram illustrating the general reactivity and synthetic potential of this reagent.
Caption: General reactivity of 3-Chloro-1,1-dimethoxypropan-2-one.
Case Study 1: Synthesis of the Antiviral Drug Favipiravir
Favipiravir (T-705) is a broad-spectrum antiviral drug that has demonstrated activity against numerous RNA viruses.[1] Its synthesis has been a subject of intense research to develop more economical and scalable routes, especially in response to global health crises.[2]
Alternative Synthetic Routes to Favipiravir
Several synthetic pathways to Favipiravir have been developed, starting from different precursors. A common and economically viable strategy involves the key intermediate 3,6-dichloropyrazine-2-carbonitrile.[2][3] The construction of this pyrazine core is where a synthon like 3-Chloro-1,1-dimethoxypropan-2-one or its equivalents becomes highly relevant.
Other notable routes start from:
-
3-Aminopyrazine-2-carboxylic acid: This was the starting material for the initial synthesis, but the route involved costly catalysts like (S)-BINAP and corrosive reagents such as Olah's reagent (70% HF/pyridine), resulting in a very low overall yield of approximately 0.44%.[1][3]
-
Pyrazin-2-amine: This route requires multiple steps including regioselective chlorination, bromination, and palladium-catalyzed cyanation, with overall yields in the range of 12-18%.[1]
-
3-Hydroxypyrazine-2-carboxylic acid: A four-step method involving esterification, amidation, nitration, and reduction has been reported with an overall yield of 8%.[1]
The diagram below illustrates these competing pathways.
Caption: Simplified comparison of major synthetic routes to Favipiravir.
Cost-Benefit Analysis: Favipiravir Synthesis
The route via 3,6-dichloropyrazine-2-carbonitrile is often preferred for industrial-scale synthesis due to its economic advantages.[2]
| Parameter | Route A (Original) | Route B (From Pyrazin-2-amine) | Route C (Dichloropyrazine Intermediate) |
| Starting Material Cost | Moderate | Low | Low (from 3-aminopyrazine-2-carboxylic acid) |
| Key Reagents | (S)-BINAP (very high cost), Olah's Reagent (highly corrosive) | Pd catalyst (moderate cost), NCS, Bromine | POCl₃, SOCl₂ (commodity chemicals) |
| Number of Steps | ~7 steps | ~6 steps | ~4 steps (from the acid) |
| Overall Yield | ~0.44%[1] | 12-18%[1] | ~43% (from dichloropyrazine intermediate)[2] |
| Purification | Multiple chromatographic separations | Multiple steps, potential for impurities | Intermediates and final product purified by crystallization[4] |
| Safety/Environmental | Highly corrosive HF, costly heavy metal catalyst | Use of bromine and palladium | Large amounts of POCl₃ can be an environmental concern; the dichloronitrile intermediate is a strong allergen.[3][4] |
| Scalability | Poor, due to cost and hazardous reagents | Moderate | Good, but requires careful handling of reagents.[2][4] |
Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile
This protocol is adapted from established industrial methods.[2][5]
-
Amidation: 3-Aminopyrazine-2-carboxylic acid is reacted with a dehydrating chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) and an acid-binding agent in an appropriate solvent.
-
Reaction: To a mixture of 3,6-dichloro-2-aminopyrazine and 6-bromo-3-chloro-2-aminopyrazine (as an example from a patent), add phosphorus oxychloride in batches at room temperature.[5]
-
Heating: The temperature is raised to 70°C.
-
Amine Addition: Diisopropylethylamine is added dropwise over 1 hour, maintaining the temperature between 70-80°C.[5]
-
Reaction Monitoring: The reaction is held at temperature for 3 hours, with progress monitored by HPLC until the starting materials are consumed.
-
Quenching: The reaction mixture is cooled and slowly poured into cold water (10°C).
-
Isolation: The resulting precipitate is stirred for 1 hour, then isolated by centrifugation.
-
Purification: The crude product is recrystallized from ethanol to yield the purified 3,6-dichloro-2-cyanopyrazine. A yield of 78-80% is reported for this step.[5]
Case Study 2: Synthesis of Pyrazinamide Derivatives
Pyrazinamide is a first-line medication for the treatment of tuberculosis.[6][7] The development of new pyrazinamide derivatives is an active area of research to combat drug-resistant strains. A common precursor for these derivatives is 3-chloropyrazine-2-carboxamide.
Synthetic Pathways to Pyrazinamide Derivatives
The synthesis of these derivatives often involves the aminodehalogenation of a chlorinated pyrazine precursor, which is a robust and high-yielding reaction.
Caption: Workflow for synthesizing pyrazinamide derivatives.
Cost-Benefit Analysis: Pyrazinamide Derivative Synthesis
The key decision in this synthesis is the method used for the aminodehalogenation reaction.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Energy Consumption | High (prolonged heating) | Low (short reaction times, targeted heating) |
| Yield | Often moderate to good | Generally higher yields and conversions |
| Side Reactions | Higher potential for side products due to long reaction times | Reduced side products, leading to cleaner reaction profiles |
| Scalability | Well-established for large scale | Can be challenging for very large, continuous-flow industrial scale, but excellent for library synthesis and process development |
| Equipment Cost | Standard laboratory glassware (low cost) | Specialized microwave reactor (higher initial investment) |
Experimental Protocol: Microwave-Assisted Aminodehalogenation
This protocol is based on published methods for synthesizing pyrazinamide derivatives.[8]
-
Preparation: In a microwave reaction vessel, combine 3-chloropyrazine-2-carboxamide (1 mmol), the desired substituted benzylamine (1.2 mmol), and a suitable solvent (e.g., ethanol or DMF).
-
Sealing: Securely seal the vessel with a cap.
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 120-150°C) for a specified time (e.g., 30-60 minutes).
-
Cooling: After the reaction is complete, cool the vessel to room temperature.
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue by recrystallization or column chromatography to obtain the final product.
Overall Cost-Benefit Framework
When evaluating 3-Chloro-1,1-dimethoxypropan-2-one and related chlorinated precursors, a holistic analysis is required.
Direct Costs:
-
Raw Materials: While the cost of the specific reagent is a factor, its ability to facilitate a high-yield, convergent synthesis often makes it more economical than seemingly cheaper starting materials that require longer, less efficient routes.
-
Waste Disposal: The use of chlorinated reagents and solvents necessitates specialized waste handling, adding to the operational cost. However, alternatives like those involving heavy metals (Pd, Ni) also have significant disposal costs and environmental impact.
Process Efficiency & Indirect Benefits:
-
Yield & Purity: As demonstrated in the Favipiravir case study, a route using a dichlorinated intermediate can increase the overall yield from <1% to over 40%.[1][2] This drastically reduces the cost per kilogram of the active pharmaceutical ingredient (API).
-
Reduced Steps: Shorter synthetic routes decrease labor costs, equipment occupancy, and the cumulative loss of material between steps.
-
Purification: Routes that allow for purification via crystallization instead of chromatography are significantly cheaper and easier to scale up.[4]
Safety and Environmental (EHS) Considerations:
-
Hazardous Reagents: The primary drawback is the use of corrosive and allergenic chlorinated compounds.[3][4] However, these are manageable risks in an industrial setting with proper engineering controls and personal protective equipment.
-
Green Chemistry: While not inherently "green," these routes can be optimized. For instance, replacing traditional chlorinated solvents like dichloromethane with more sustainable alternatives like 3-methoxybutan-2-one can improve the environmental profile.[9][10][11]
Final Recommendation
The use of 3-Chloro-1,1-dimethoxypropan-2-one or analogous chlorinated precursors for the synthesis of heterocyclic pharmaceuticals like Favipiravir and Pyrazinamide derivatives presents a compelling case from a cost-benefit perspective for industrial applications.
Advantages strongly outweigh the disadvantages when:
-
High overall yield and process efficiency are paramount.
-
The alternative routes involve prohibitively expensive catalysts or extremely hazardous reagents (e.g., HF).
-
The process allows for non-chromatographic purification methods.
-
The scale of production is large enough to justify the capital investment in robust EHS controls.
For academic research and early-stage discovery, the speed and efficiency offered by microwave-assisted reactions with these chlorinated precursors make them highly attractive for building libraries of new chemical entities. As drug candidates move towards commercialization, the economic benefits of these synthetic strategies become even more pronounced, solidifying their place as a cornerstone of modern industrial pharmaceutical synthesis.
References
-
Titova, Y.A., & Fedorova, O.V. (2020). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(7), 837-849. Available from: [Link]
-
Karatas, H., Hanashalshahaby, E. H. A., et al. (2023). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Monatshefte für Chemie - Chemical Monthly, 154, 85-91. Available from: [Link]
-
Janďourek, O., Tauchman, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 233. Available from: [Link]
-
Janďourek, O., Tauchman, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. PMC. Available from: [Link]
-
Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1166-1173. Available from: [Link]
-
Jin, S., Byrne, F. P., et al. (2022). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. RSC Advances, 11(62), 39412-39419. Available from: [Link]
- CN111471025A - Favipiravir intermediate and synthesis method of favipiravir. Google Patents.
-
Shchelkanov, M.Y., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16-31. Available from: [Link]
-
Scientific Update. (2020). Favipiravir and the battle against COVID-19. Available from: [Link]
-
Jin, S., Byrne, F. P., et al. (2022). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. PMC. Available from: [Link]
-
Jin, S., Byrne, F. P., et al. (2021). 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents. Semantic Scholar. Available from: [Link]
-
Zítko, J., et al. (2013). Microwave assisted synthesis of new pyrazinamide analogues and their biological evaluation. SciForum. Available from: [Link]
Sources
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avesis.medipol.edu.tr [avesis.medipol.edu.tr]
- 3. scientificupdate.com [scientificupdate.com]
- 4. actanaturae.ru [actanaturae.ru]
- 5. CN111471025A - Favipiravir intermediate and synthesis method of favipiravir - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Navigating the Uncharted: A Senior Scientist's Guide to Handling 3-Chloro-1,1-dimethoxypropan-2-one
For the pioneering researcher, venturing into novel chemical spaces is the frontier of discovery. Yet, this exploration demands a commensurate level of caution and preparedness. This guide addresses the safe handling of 3-Chloro-1,1-dimethoxypropan-2-one, a compound for which specific safety data is not broadly published. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a rigorous, precautionary approach, grounding our recommendations in the known hazards of its constituent functional groups—a chlorinated alkane, a ketone, and a dimethoxy acetal—and data from structurally analogous compounds. This document serves as an essential operational and safety directive for laboratory personnel.
Hazard Analysis: A Precautionary Assessment
Given the absence of a specific SDS, a composite hazard profile must be inferred from related structures. The most closely related compound with available data is 3-Chloro-1,1-dimethoxypropane, which lacks the ketone group at the C-2 position. Data from this analogue indicates it is a flammable liquid that causes significant skin and eye irritation.[1] The introduction of a ketone functional group typically maintains or increases such irritant properties and flammability.
Therefore, we will operate under the assumption that 3-Chloro-1,1-dimethoxypropan-2-one presents, at a minimum, the following hazards:
| Potential Hazard | GHS Classification (Inferred) | Rationale & Precautionary Notes |
| Flammable Liquid | Category 3 (H226) | Based on analogue data (3-Chloro-1,1-dimethoxypropane).[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][3] |
| Skin Irritation | Category 2 (H315) | Analogue data confirms skin irritation.[1][4] Prolonged or repeated contact should be avoided to prevent dermatitis. |
| Serious Eye Irritation | Category 2 (H319) | Analogue data confirms serious eye irritation.[1][4] Direct contact could cause significant damage. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) / Unknown | While not confirmed, many chlorinated organic compounds exhibit some level of toxicity.[5] All routes of exposure should be minimized. |
| Respiratory Irritation | Possible (H335) | Volatile organic ketones and chlorinated compounds can irritate the respiratory tract.[4] Handling must occur in a well-ventilated area. |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory. The selection of each component is directly linked to the potential hazards identified above.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling 3-Chloro-1,1-dimethoxypropan-2-one.
Caption: PPE selection is dictated by the specific hazards identified through risk assessment.
Detailed PPE Requirements:
-
Eye and Face Protection : At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards. When transferring volumes greater than 50 mL or when there is a significant risk of splashing, a full-face shield must be worn in addition to splash goggles.[6]
-
Skin and Body Protection :
-
Gloves : Wear chemically resistant gloves. Given the compound's structure, nitrile gloves are a suitable initial choice. For prolonged operations or direct immersion, consider heavier-duty gloves or double-gloving.[7] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin.
-
Lab Coat : A flame-resistant lab coat, fully buttoned, is mandatory. Ensure the material is appropriate for handling flammable liquids.
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[7]
-
-
Respiratory Protection : All handling of 3-Chloro-1,1-dimethoxypropan-2-one must be performed inside a certified chemical fume hood to maintain exposure levels as low as reasonably achievable.[6] A respirator with organic vapor cartridges should be available for emergency situations, such as a large spill or fume hood failure.
Operational Plan: From Bench to Disposal
Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical within your laboratory.
Step-by-Step Handling Protocol:
-
Preparation :
-
Designate a specific area within a chemical fume hood for the procedure.
-
Cover the work surface with disposable, absorbent bench paper.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[6]
-
Assemble all necessary glassware and equipment. Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge.[3][8]
-
-
Aliquotting and Handling :
-
Post-Procedure :
-
Decontaminate any non-disposable equipment that has come into contact with the compound.
-
Carefully remove PPE, starting with gloves (turning them inside out), followed by your lab coat. Wash hands thoroughly with soap and water.
-
Disposal Plan:
-
Waste Segregation : All waste contaminated with 3-Chloro-1,1-dimethoxypropan-2-one, including disposable gloves, bench paper, and pipette tips, must be treated as hazardous chemical waste.
-
Waste Collection : Dispose of liquid waste into a designated, clearly labeled container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal : All chemical waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste contractor.
Emergency Procedures: A Plan for the Unexpected
Immediate and correct action during an emergency can significantly mitigate harm.
Emergency Response Flowchart
Caption: A clear flowchart for immediate actions in case of a spill or personnel exposure.
First Aid Measures:
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[9]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if it can be done easily. Seek immediate medical attention.
-
Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][9]
By treating 3-Chloro-1,1-dimethoxypropan-2-one with the respect it deserves—grounded in a conservative, science-led safety approach—we can continue our vital research while ensuring the well-being of all laboratory personnel. Your safety is paramount; let this guide be the foundation of a secure and productive research environment.
References
-
Inchem.org. (2009, April). ICSC 1664 - 3-CHLORO-1,2-PROPANEDIOL (RACEMIC MIXTURE). Retrieved from [Link]
-
GESTIS Substance Database. (n.d.). 3-Chloro-1,2-propanediol. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-chloro-1,1-dimethoxy-propane | 35502-06-8 [chemicalbook.com]
- 3. 1-Chloro-3-methoxypropane | 36215-07-3 | TCI AMERICA [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
